1-Azakenpaullone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSBZVCEIVPKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042686 | |
| Record name | Azakenpaullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Azakenpaullone: A Technical Guide to a Selective GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3][4][5] As a derivative of the paullone family of kinase inhibitors, this compound exhibits enhanced selectivity for GSK-3β over other kinases, such as Cyclin-Dependent Kinases (CDKs), making it a valuable tool for studying GSK-3β-mediated signaling pathways and a potential therapeutic agent in various diseases, including diabetes and neurodegenerative disorders.[1][2][3] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against GSK-3β and other related kinases. The data highlights the compound's high potency and selectivity for GSK-3β.
| Target Kinase | IC50 Value | Fold Selectivity vs. GSK-3β |
| GSK-3β | 18 nM | - |
| CDK1/cyclin B | 2.0 µM | >100-fold |
| CDK5/p25 | 4.2 µM | >200-fold |
Data compiled from multiple sources.[2][3][4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of GSK-3β.[6] GSK-3β is a key component of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes. This activation of Wnt signaling is crucial for processes such as cell proliferation and differentiation.[7][8]
Wnt/β-catenin Signaling Pathway and this compound Inhibition
Caption: Wnt signaling and this compound's inhibitory effect.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against GSK-3β, CDK1/cyclin B, and CDK5/p25.
Materials:
-
Purified recombinant kinases (GSK-3β, CDK1/cyclin B, CDK5/p25)
-
Specific peptide or protein substrates (e.g., GS-1 peptide for GSK-3β, Histone H1 for CDKs)[2]
-
[γ-³²P]ATP
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., Buffer A: 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5)[2]
-
Wash buffer (e.g., 10 mL phosphoric acid per L of water)[2]
-
P81 phosphocellulose paper[2]
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, combine the kinase, its specific substrate, and the kinase assay buffer.
-
Add the desired concentration of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).[2]
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[2]
-
Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[2]
-
Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay Workflow
References
- 1. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | GSK-3 | TargetMol [targetmol.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of 1-Azakenpaullone
An In-depth Technical Guide to 1-Azakenpaullone: Discovery, Synthesis, and Application
Introduction
This compound is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3] Developed as an analog of the less selective kinase inhibitor kenpaullone, this compound demonstrates significantly higher selectivity for GSK-3β over other related kinases, such as Cyclin-Dependent Kinases (CDKs).[4][5][6] Its ability to modulate the Wnt/β-catenin signaling pathway has established it as a valuable tool in diverse research fields, including stem cell biology, cellular regeneration, and neuroscience.[7][8][9] This guide provides a comprehensive overview of its discovery, an efficient synthesis protocol, its mechanism of action, and detailed experimental procedures for its characterization.
Discovery and Rationale
The development of this compound was driven by the need for more selective GSK-3β inhibitors. The parent compound, kenpaullone, while effective, also inhibits other kinases like CDK1. To enhance selectivity, derivatives with a modified parent ring system were synthesized.[4] Among these, this compound emerged as a highly selective inhibitor of GSK-3β, with a distinct charge distribution within the molecule proposed as a reason for its enhanced specificity compared to other paullone derivatives.[4]
Chemical Synthesis
An efficient, two-step synthesis for this compound has been developed, showing significant improvement over the original five-step method.[7] This modern protocol features an indium-trichloride-mediated intramolecular cyclization under mild conditions, resulting in a higher overall yield of 55% compared to the original 20%.[7]
Experimental Protocol: Efficient Synthesis of this compound[7][10]
-
Step 1: Synthesis of Intermediate Amide. The synthesis begins with the reaction of a substituted aniline with a picolinic acid derivative. The specific starting materials are coupled using standard amide bond formation conditions to yield the precursor for the key cyclization step.
-
Step 2: Indium-Trichloride-Mediated Intramolecular Cyclization. The intermediate amide from Step 1 is dissolved in a dry solvent. Indium trichloride (InCl₃) is added as a Lewis acid catalyst. The reaction mixture is heated in a sealed tube for 24 hours to facilitate the intramolecular cyclization, which constructs the core 7-membered azepino-indole ring system of this compound.
-
Purification. Following the reaction, the crude product is purified using standard chromatographic techniques (e.g., column chromatography) to yield pure this compound.
Caption: Workflow for the efficient synthesis of this compound.
Biological Activity and Mechanism of Action
This compound's primary biological activity stems from its potent inhibition of GSK-3β, a key regulatory kinase in multiple cellular pathways.[7][9] The most well-characterized of these is the canonical Wnt signaling pathway.
In the absence of a Wnt signal (the "off-state"), GSK-3β is active and phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.
When this compound is introduced, it inhibits GSK-3β. This prevents the phosphorylation of β-catenin, allowing it to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[8] This mechanism is fundamental to its observed effects on cell proliferation and differentiation.[1][10]
Caption: Mechanism of this compound in the Wnt/β-catenin pathway.
Quantitative Data: Kinase Inhibition Profile
This compound exhibits high selectivity for GSK-3β. The half-maximal inhibitory concentrations (IC₅₀) demonstrate a greater than 100-fold selectivity for GSK-3β over CDK1/cyclin B and CDK5/p25.[2][11]
| Kinase Target | IC₅₀ Value | Reference(s) |
| GSK-3β | 18 nM | [1][2][11][12][13] |
| CDK1/cyclin B | 2.0 µM | [1][11] |
| CDK5/p25 | 4.2 µM | [1][11] |
Key Experimental Protocols
Protocol 1: GSK-3β Kinase Inhibition Assay[2][12]
This protocol details a common method for measuring the inhibitory activity of compounds against GSK-3β using a radioactive filter-binding assay.
Materials:
-
Recombinant GSK-3β enzyme
-
GS-1 peptide substrate (40 µM)
-
Buffer A: 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5
-
[γ-³²P]ATP (15 µM)
-
Whatman P81 phosphocellulose paper
-
Wash Solution: 10 mL phosphoric acid per 1 L of water
-
Scintillation fluid
Procedure:
-
Prepare the GSK-3β enzyme by diluting it 1/100 in a solution of 1 mg/mL BSA and 10 mM DTT.
-
Set up the reaction in a final volume of 30 µL containing Buffer A, 5 µL of 40 µM GS-1 peptide substrate, the desired concentration of this compound (or DMSO vehicle control), and the diluted GSK-3β enzyme.
-
Initiate the kinase reaction by adding 15 µM [γ-³²P]ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the reaction by spotting 25 µL aliquots of the supernatant onto 2.5 x 3 cm pieces of Whatman P81 phosphocellulose paper.
-
After 20 seconds, wash the filters five times in the phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the wet filters by adding 1 mL of scintillation fluid and counting in a scintillation counter.
-
Calculate the percentage of inhibition relative to the control to determine the IC₅₀ value.
Protocol 2: CDK1/cyclin B and CDK5/p25 Kinase Inhibition Assays[2][12]
Materials:
-
Recombinant CDK1/cyclin B or CDK5/p25 enzyme
-
Histone H1 substrate (1 mg/mL)
-
Buffer C: Homogenization buffer with 5 mM EGTA (no NaF or protease inhibitors)
-
[γ-³²P]ATP (15 µM)
-
Other materials as listed in Protocol 1
Procedure:
-
Set up the reaction in a final volume of 30 µL containing Buffer C, 1 mg/mL Histone H1 substrate, the desired concentration of this compound, and the respective kinase (CDK1/cyclin B or CDK5/p25).
-
Initiate the reaction by adding 15 µM [γ-³²P]ATP.
-
Incubate the reaction mixture for 10 minutes at 30°C.
-
Spot, wash, and count the P81 filters as described in steps 5-8 of the GSK-3β assay protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | TargetMol [targetmol.com]
- 3. This compound | GSK3beta inhibitor | Hello Bio [hellobio.com]
- 4. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. Efficient synthesis of this compound, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient synthesis of this compound, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. stemcell.com [stemcell.com]
- 13. apexbt.com [apexbt.com]
1-Azakenpaullone's Role in Cellular Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azakenpaullone has emerged as a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key regulatory enzyme implicated in a multitude of cellular processes. By modulating GSK-3β activity, this compound critically influences the Wnt/β-catenin signaling pathway, a cascade fundamental to embryonic development, tissue homeostasis, and tumorigenesis. This technical guide provides an in-depth exploration of this compound's mechanism of action and its consequential role in cellular proliferation. It summarizes key quantitative data, details essential experimental protocols for its study, and provides visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.
Introduction
Cellular proliferation is a tightly regulated process essential for growth, development, and tissue repair. Dysregulation of this process is a hallmark of cancer. A pivotal signaling network governing cell fate and proliferation is the Wnt/β-catenin pathway. Central to this pathway is the multi-protein "destruction complex," which targets the transcriptional co-activator β-catenin for proteasomal degradation. The activity of this complex is largely dependent on Glycogen Synthase Kinase-3β (GSK-3β).
This compound is a synthetic compound that has garnered significant interest due to its potent and selective inhibition of GSK-3β.[1][2][3][4][5][6] This inhibition stabilizes β-catenin, leading to its accumulation in the cytoplasm, subsequent translocation to the nucleus, and activation of target genes that promote cellular proliferation.[7] This guide delves into the molecular intricacies of this compound's action, its quantifiable effects on various cell types, and the methodologies employed to elucidate its function.
Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt/β-Catenin Signaling
This compound functions as an ATP-competitive inhibitor of GSK-3β.[8] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of GSK-3β's substrates. This selectivity for GSK-3β over other kinases, such as Cyclin-Dependent Kinases (CDKs), makes it a valuable tool for dissecting specific cellular pathways.[2][5][6]
The primary consequence of GSK-3β inhibition by this compound is the stabilization of β-catenin. In the absence of a Wnt signal (the "off" state), GSK-3β, as part of the destruction complex (which also includes Axin, APC, and CK1), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.
Upon treatment with this compound (mimicking the Wnt "on" state), GSK-3β is inhibited, preventing β-catenin phosphorylation. As a result, β-catenin is no longer targeted for degradation and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes, many of which are involved in cell proliferation, such as c-Myc and Cyclin D1.[9]
References
- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. stemcell.com [stemcell.com]
- 6. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sketchviz.com [sketchviz.com]
- 9. researchgate.net [researchgate.net]
1-Azakenpaullone's effect on osteoblastic differentiation.
An In-depth Technical Guide on the Effects of 1-Azakenpaullone on Osteoblastic Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small-molecule inhibitors are pivotal in dissecting the molecular mechanisms governing cellular processes and hold therapeutic potential.[1][2] This document provides a comprehensive technical overview of this compound, a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), and its profound effects on inducing osteoblastic differentiation and mineralization.[1][2][3][4] this compound has been identified as a potent promoter of osteogenesis, primarily through the activation of the Wnt/β-catenin signaling pathway.[2][3][5][6] This guide details the underlying mechanism of action, presents quantitative data from key experimental findings, and provides detailed protocols for the methodologies cited.
Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt/β-catenin Signaling
This compound is a highly selective, ATP-competitive inhibitor of GSK-3β with an IC₅₀ of 18 nM.[5][7] GSK-3β is a serine-threonine kinase that acts as a negative regulator of the canonical Wnt/β-catenin signaling pathway, which is crucial for bone formation.[2][8] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.
The inhibitory action of this compound on GSK-3β disrupts this degradation process. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation into the nucleus.[1][2] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of target genes.[2][9] A key target is Runx2, a master transcription factor for osteoblast differentiation.[1][2][6] The upregulation of Runx2, in turn, drives the expression of various osteoblast-specific genes, including Alkaline Phosphatase (ALP), Osteocalcin (OCN), Osteonectin (ON), Collagen Type I Alpha 1 (COL1A1), and Osteopontin (OPN), ultimately promoting osteoblastic differentiation and mineralization.[1][2][5][9]
Caption: this compound inhibits GSK-3β, leading to β-catenin accumulation and osteogenic gene expression.
Quantitative Data on Osteoblastic Differentiation
Treatment of human mesenchymal stem cells (MSCs) with this compound at a concentration of 3.0 µM significantly enhances markers of osteoblastic differentiation.[1][5]
Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity and Mineralization
| Parameter | Treatment Group | Outcome | Day of Measurement |
| ALP Activity | This compound (3.0 µM) vs. DMSO Control | Significant Increase | Day 10 |
| ALP Staining | This compound (3.0 µM) vs. DMSO Control | Significant Increase in Intensity | Day 10 |
| Mineralized Matrix Formation (Alizarin Red Staining) | This compound (3.0 µM) vs. DMSO Control | Significant Increase | Day 14 |
| Data sourced from studies on human MSCs.[1][2] |
Table 2: Gene Expression Analysis of Osteoblast Markers following this compound Treatment
| Gene | Full Name | Function | Expression Change | Day of Measurement |
| Early Markers | ||||
| ALP | Alkaline Phosphatase | Early osteoblast marker, matrix maturation | Upregulated | Day 10 |
| COL1A1 | Collagen Type I Alpha 1 | Major structural protein of bone matrix | Upregulated | Day 10 |
| Runx2 | Runt-related transcription factor 2 | Master transcription factor for osteogenesis | Upregulated | Day 10 |
| Late Markers | ||||
| OCN | Osteocalcin | Late osteoblast marker, involved in mineralization | Upregulated | Day 10 |
| ON | Osteonectin | Binds calcium and collagen, involved in mineralization | Upregulated | Day 10 |
| OPN | Osteopontin | Cell attachment and mineralization | Upregulated | Day 10 |
| Signaling Pathway Components | ||||
| β-catenin | Catenin beta-1 | Key mediator of Wnt signaling | Upregulated | Day 10 |
| Gene expression was significantly upregulated in human MSCs treated with 3.0 µM this compound compared to a DMSO control, as determined by qRT-PCR.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on osteoblastic differentiation.
Caption: General experimental workflow for assessing osteoblastic differentiation of MSCs.
Cell Culture and Osteoblastic Differentiation
-
Cell Seeding: Human Mesenchymal Stem Cells (MSCs) are cultured in a standard growth medium. For differentiation experiments, cells are seeded at a specific density (e.g., 2 x 10⁴ cells/cm²) in multi-well plates.
-
Osteogenic Induction: After reaching confluence (typically 80-90%), the growth medium is replaced with an osteogenic differentiation medium. A standard formulation includes DMEM, 10% FBS, 1% Penicillin-Streptomycin, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid.
-
Treatment: The experimental group is treated with this compound (dissolved in DMSO) at a final concentration of 3.0 µM. The control group receives an equivalent volume of DMSO.
-
Medium Change: The medium (with respective treatments) is changed every 3 days for the duration of the experiment (typically 10 to 21 days).[10]
Alkaline Phosphatase (ALP) Activity and Staining
-
Purpose: To assess early osteoblastic differentiation. ALP is a key enzyme expressed by active osteoblasts.[11][12]
-
Protocol (Staining - Day 10):
-
Wash cell monolayers with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 15-30 minutes at room temperature.
-
Wash again with PBS.
-
Incubate with an ALP staining solution (e.g., a solution containing Naphthol AS-MX phosphate and Fast Blue RR salt) until a color change is observed.
-
Wash with water, and visualize the blue/purple staining under a microscope. The intensity of the stain corresponds to ALP activity.
-
-
Protocol (Activity Assay - Day 10):
-
Lyse the cells in a suitable buffer.
-
Incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate.
-
ALP in the lysate will convert pNPP to p-nitrophenol, which is yellow.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Normalize the ALP activity to the total protein content of the lysate.
-
Alizarin Red S Staining for Mineralization
-
Purpose: To detect the presence of calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[10][11]
-
Protocol (Day 14-21):
-
Wash cell cultures with PBS.
-
Fix the cells in 10% formalin for 1 hour at room temperature.[10]
-
Wash twice with deionized water.[10]
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 30-45 minutes at room temperature in the dark.[10]
-
Aspirate the staining solution and wash the wells 2-4 times with deionized water to remove excess stain.[10]
-
Calcium deposits will be stained bright orange-red and can be visualized and quantified using microscopy.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To quantify the expression levels of specific osteogenic marker genes.
-
Protocol (Day 10):
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
Real-Time PCR: Perform PCR using the synthesized cDNA, gene-specific primers (for genes like Runx2, ALP, OCN, β-catenin), and a fluorescent dye (e.g., SYBR Green).
-
Analysis: The amplification of each gene is monitored in real-time. The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene such as GAPDH.[1]
-
Conclusion
This compound is a powerful inducer of osteoblastic differentiation in human mesenchymal stem cells.[2][3] Its mechanism of action, centered on the selective inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin/Runx2 signaling axis, is well-supported by quantitative data.[2][3][6] The significant upregulation of key osteogenic markers and enhanced mineralization demonstrate its potential as a valuable tool for research in bone biology and as a candidate for therapeutic strategies in bone tissue engineering and regenerative medicine.[2][6] Further investigation into its effects in vivo is warranted to translate these promising in vitro findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. A Review on the Molecular Mechanisms of Action of Natural Products in Preventing Bone Diseases [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ixcellsbiotech.com [ixcellsbiotech.com]
- 11. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KoreaMed Synapse [synapse.koreamed.org]
1-Azakenpaullone: A Technical Guide to its Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Azakenpaullone, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). The information presented herein is intended to support research and development efforts in fields such as regenerative medicine, neurodegenerative diseases, and cancer.
Core Properties and Structure
This compound is a synthetic organic compound belonging to the paullone family of kinase inhibitors. It is a cell-permeable molecule that has garnered significant interest due to its high selectivity for GSK-3β.
Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | 9-Bromo-7,12-dihydropyrido[3',2':2,3]azepino[4,5-b]indol-6(5H)-one[1][2][3] |
| Synonyms | 1-AKP, Azakenpaullone |
| CAS Number | 676596-65-9[1][2][4] |
| Molecular Formula | C₁₅H₁₀BrN₃O[1][2][4] |
| Molecular Weight | 328.16 g/mol [2][4][5] |
| Appearance | Off-white to tan/gray-brown solid powder[1][4] |
| Solubility | DMSO: >10 mg/mL[2][4] |
| Purity | ≥97% (HPLC)[4] |
| SMILES | O=C1CC2=C(NC3=C2C=C(Br)C=C3)C4=C(C=CC=N4)N1[2][4] |
| InChI Key | NTSBZVCEIVPKBJ-UHFFFAOYSA-N[1][2][4] |
Mechanism of Action and Kinase Selectivity
This compound functions as a potent, ATP-competitive inhibitor of GSK-3β.[1][6] Its selectivity for GSK-3β over other kinases, particularly Cyclin-Dependent Kinases (CDKs), is a key characteristic that distinguishes it from other paullone analogs.[7][8] Molecular docking studies suggest that the substituent in the 9-position is important for a hydrogen bond interaction with Lys85 in the ATP-binding pocket of GSK-3.[9]
Kinase Inhibitory Profile
| Kinase Target | IC₅₀ | Selectivity vs. GSK-3β |
| GSK-3β | 18 nM[2][6][7][10] | - |
| CDK1/cyclin B | 2.0 µM[2][10] | ~111-fold |
| CDK5/p25 | 4.2 µM[2][10] | ~233-fold |
Signaling Pathway Modulation
The primary signaling pathway modulated by this compound is the canonical Wnt/β-catenin pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes.[11][12]
Global gene expression profiling of human mesenchymal stem cells (MSCs) treated with this compound has also suggested possible modulation of other signaling pathways, including Hedgehog and TGFβ.[11][12]
Biological Effects and Applications
This compound has demonstrated a range of biological effects, primarily stemming from its activation of the Wnt/β-catenin pathway. A notable application is in the field of regenerative medicine, specifically in promoting the differentiation of stem cells.
Osteoblast Differentiation
Treatment of human mesenchymal stem cells (MSCs) with this compound has been shown to significantly enhance osteoblastic differentiation and mineralization.[11] This is mediated by the upregulation of the key osteogenic transcription factor, Runx2, a downstream target of the Wnt/β-catenin pathway.[11]
| Parameter | Treatment | Result |
| ALP Activity | 3 µM this compound on hMSCs | Significant increase[11][13] |
| Mineralization (Alizarin Red Staining) | 3 µM this compound on hMSCs | Significant increase[11][13] |
| Gene Expression (Runx2, ALP, OC, ON, COL1A1, OPN) | 3 µM this compound on hMSCs | Significant upregulation[11][13] |
| β-catenin Expression | 3 µM this compound on hMSCs | Significant upregulation and nuclear localization[11][13] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed to characterize the activity of this compound.
In Vitro GSK-3β Kinase Assay (Radiometric)
This assay measures the transfer of ³²P from [γ-³²P]ATP to a specific GSK-3β substrate.
-
Reaction Mixture Preparation: In a final volume of 30 µL, combine buffer A (10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5), this compound at various concentrations, 5 µL of 40 µM GS-1 peptide substrate, and a 1/100 dilution of GSK-3β enzyme.[10]
-
Initiation: Start the reaction by adding 15 µM [γ-³²P]ATP.[10]
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.[10]
-
Termination and Spotting: Spot 25 µL aliquots of the supernatant onto Whatman P81 phosphocellulose paper.[10]
-
Washing: After 20 seconds, wash the filters five times in a solution of 10 mL phosphoric acid per liter of water.[10]
-
Scintillation Counting: Count the wet filters in the presence of 1 mL of ACS scintillation fluid to determine the amount of incorporated ³²P.[10]
Western Blot for β-catenin Accumulation
This protocol details the detection of total and phosphorylated GSK-3β and β-catenin levels in cell lysates.
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control with RIPA buffer. Determine the total protein concentration using a Bradford assay.
-
SDS-PAGE: Mix cellular protein with an equal volume of SDS loading buffer, and separate the proteins by electrophoresis on a polyacrylamide gel.[14]
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1.5 to 2 hours at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against β-catenin, phospho-GSK-3β (Ser9), and a loading control (e.g., GAPDH).[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washing, incubate the membrane with an ECL chemiluminescent reagent and visualize the protein bands using a gel imaging system.[14]
-
Quantification: Quantify the pixel intensity of the bands and normalize to the loading control.
Osteoblast Mineralization Assay (Alizarin Red S Staining)
This assay visualizes calcium deposits, an indicator of late-stage osteoblast differentiation.
-
Cell Culture: Grow human MSCs in osteogenic medium in 6-well plates. Treat with this compound or vehicle control.
-
Fixation: After 14 days, wash the cells twice with PBS and fix with 70% ethanol for 1 hour at room temperature.
-
Staining: Stain the fixed cells with 40 mM Alizarin Red S solution (pH 4.2) for 10 minutes at room temperature.
-
Washing: Rinse the cells with distilled water to remove non-specific staining.
-
Visualization: Visualize the red-orange staining of calcium deposits under a microscope.
-
Quantification (Optional): To quantify, destain the cells with ethylpyridinium chloride. Transfer the extracted stain to a 96-well plate and measure the absorbance at 562 nm.
References
- 1. This compound | GSK3beta inhibitor | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. ≥97% (HPLC), glycogen synthase kinase 3β (GSK3β) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Azakenpaullone | C15H10BrN3O | CID 6538897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
1-Azakenpaullone: A Technical Guide for Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone is a potent, cell-permeable, and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1][2][3] Its specificity for GSK-3β over other kinases, such as cyclin-dependent kinases (CDKs), makes it a valuable tool in stem cell research.[1][2] By inhibiting GSK-3β, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical regulator of stem cell fate decisions, including self-renewal and differentiation. This guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in stem cell culture.
Mechanism of Action: GSK-3β Inhibition and Wnt/β-catenin Pathway Activation
Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in numerous cellular processes. In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.
This compound acts as an ATP-competitive inhibitor of GSK-3β.[3] Its inhibition of GSK-3β prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes. These target genes are instrumental in regulating cell proliferation, differentiation, and pluripotency.
Caption: Canonical Wnt Signaling Pathway Modulation by this compound.
Data Presentation
Inhibitory Activity of this compound
| Target Kinase | IC₅₀ | Reference |
| Glycogen Synthase Kinase 3β (GSK-3β) | 18 nM | [1][2][3] |
| Cyclin-dependent kinase 1 (CDK1)/cyclin B | 2.0 µM | [1][2] |
| Cyclin-dependent kinase 5 (CDK5)/p25 | 4.2 µM | [1][2] |
Applications of this compound in Stem Cell Research
| Application | Stem Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Osteogenic Differentiation | Human Mesenchymal Stem Cells (MSCs) | 3 µM | 48 hours - 10 days | Increased ALP activity, mineralization, and expression of osteoblast-specific genes (Runx2, ALP, OC, ON, COL1A1, OPN). | [3] |
| Maintenance of Pluripotency | Human Pluripotent Stem Cells (hPSCs) | Not specified | Long-term propagation | In combination with ID-8 and FK506, supports maintenance of pluripotency and differentiation capacity. | [1] |
| Neuronal Lineage | Zebrafish Lateral Line Neuromasts | 2.5 µM | 48 hours | Stimulates proliferation in irradiated neuromasts. | [3] |
| Pancreatic Beta Cell Proliferation | Human Pancreatic Islets | 5 mM (in combination with 8 mM glucose) | Not specified | Stimulates β-cell proliferation. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution. For example, to make a 10 mM stock solution, dissolve 3.28 mg of this compound (MW: 328.16 g/mol ) in 1 mL of DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.
Caption: Workflow for this compound stock solution preparation.
Osteogenic Differentiation of Human Mesenchymal Stem Cells (MSCs)
This protocol is adapted from studies demonstrating the potent induction of osteogenesis in hMSCs by this compound.
-
Cell Seeding : Plate human MSCs in a suitable culture vessel (e.g., 6-well plate) at a density of 5,000 cells/cm² in MSC expansion medium. Culture until the cells reach 80-90% confluency.
-
Induction of Differentiation :
-
Prepare osteogenic differentiation medium (e.g., DMEM with 10% FBS, 0.1 µM dexamethasone, 50 µM ascorbate-2-phosphate, and 10 mM β-glycerophosphate).
-
Add this compound to the osteogenic differentiation medium to a final concentration of 3 µM.
-
Replace the expansion medium with the this compound-containing osteogenic differentiation medium.
-
-
Maintenance : Culture the cells for up to 21 days, replacing the medium every 2-3 days.
-
Analysis :
-
Alkaline Phosphatase (ALP) Activity : Assess at day 7 and 14. This can be done using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate or through histochemical staining.
-
Mineralization (Alizarin Red S Staining) : At day 21, fix the cells with 4% paraformaldehyde and stain with 2% Alizarin Red S solution (pH 4.1-4.3) to visualize calcium deposits.
-
Caption: Experimental workflow for osteogenic differentiation of hMSCs.
Maintenance of Human Pluripotent Stem Cell (hPSC) Self-Renewal
This compound can be used in combination with other small molecules to support the long-term self-renewal of hPSCs.[1]
-
Cell Culture : Culture hPSCs on a suitable matrix (e.g., Matrigel or Vitronectin) in a feeder-free medium.
-
Medium Formulation : Supplement the basal medium with a combination of small molecules including this compound, ID-8, and FK506. The optimal concentrations should be empirically determined for each cell line.
-
Passaging : Passage the hPSCs as small clumps when the colonies become large and start to touch each other.
-
Quality Control : Regularly assess the pluripotency of the cultured cells by analyzing the expression of markers such as OCT4, SOX2, and NANOG via immunocytochemistry or flow cytometry.
Neuronal and Cardiac Differentiation (General Protocols)
While specific protocols detailing the use of this compound for neuronal and cardiac differentiation are not as well-established as for osteogenesis, its role as a GSK-3β inhibitor suggests its potential utility in these lineages. GSK-3β inhibition is known to modulate pathways involved in the differentiation of these cell types. Researchers can adapt existing protocols by incorporating this compound at various stages of differentiation, with the optimal concentration and timing to be determined experimentally.
Concluding Remarks
This compound is a powerful and selective tool for manipulating stem cell fate through the inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin signaling pathway. Its efficacy in promoting osteogenic differentiation is well-documented, and its potential in maintaining pluripotency and directing other differentiation lineages makes it a subject of ongoing research. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their stem cell research workflows. As with any small molecule, empirical optimization of concentration and timing is crucial for achieving desired outcomes in specific cell lines and differentiation paradigms.
References
Methodological & Application
Application Notes and Protocols for 1-Azakenpaullone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC₅₀ of 18 nM.[1][2] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of GSK-3β in various cellular processes. By inhibiting GSK-3β, this compound modulates multiple signaling pathways, most notably the canonical Wnt/β-catenin pathway. This activity makes it a versatile compound for research in areas such as stem cell differentiation, neurobiology, diabetes, and oncology. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on osteogenic differentiation, cell proliferation, apoptosis, and cell cycle progression.
Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt/β-Catenin Signaling
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular signaling pathways. In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps the cytosolic levels of β-catenin low, and Wnt target genes remain inactive.
This compound, as a selective inhibitor of GSK-3β, disrupts the function of the destruction complex.[3] By inhibiting the kinase activity of GSK-3β, this compound prevents the phosphorylation of β-catenin. As a result, β-catenin is no longer marked for degradation and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. These target genes are involved in a wide array of cellular functions, including proliferation, differentiation, and survival.[4][5]
dot
Caption: GSK-3β/Wnt Signaling Pathway Modulation by this compound.
Data Presentation
The following tables summarize the effective concentrations and observed effects of this compound in various cell culture applications.
Table 1: Effective Concentrations of this compound in Different Cell Lines and Applications
| Cell Line | Application | Concentration Range | Incubation Time | Observed Effect |
| Human Mesenchymal Stem Cells (hMSCs) | Osteoblastic Differentiation | 3 µM | 48 hours - 10 days | Increased ALP activity, mineralization, and expression of osteoblast-specific genes.[4][6] |
| Human Pancreatic Islets | Proliferation | 5 mM | Not Specified | Stimulation of β-cell proliferation.[7][8] |
| INS-1E (Rat Insulinoma) | Proliferation & Protection | 1 µM - 20 µM | 24 - 96 hours | Stimulated cell replication and protection against glucolipotoxicity-induced death.[2][7] |
| HCC1806 (Human Breast Cancer) | Inhibition of S6K1 Phosphorylation | 30 µM | 24 hours | Reduced phosphorylation of S6K1.[1] |
| Zebrafish Lateral Line Neuromasts | Proliferation | 2.5 µM | 48 hours | Stimulated proliferation in irradiated neuromasts.[1] |
Table 2: IC₅₀ Values of this compound for Different Kinases
| Kinase | IC₅₀ | Selectivity vs. GSK-3β |
| GSK-3β | 18 nM | - |
| CDK1/cyclin B | 2.0 µM | >100-fold |
| CDK5/p25 | 4.2 µM | >200-fold |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1]
Protocol 1: Induction of Osteoblastic Differentiation in Human Mesenchymal Stem Cells (hMSCs)
This protocol describes how to induce osteogenic differentiation of hMSCs using this compound and assess the differentiation markers, alkaline phosphatase (ALP) activity, and mineralization.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium (MSC Growth Medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 0.1 µM dexamethasone)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alkaline Phosphatase (ALP) Staining Kit
-
Alizarin Red S Staining Solution (2% w/v in dH₂O, pH 4.1-4.3)
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed hMSCs in a 24-well plate at a density of 2.5 x 10⁴ cells/cm² and culture in MSC Growth Medium until they reach 70-80% confluency.
-
Induction of Differentiation:
-
Aspirate the growth medium and replace it with Osteogenic Differentiation Medium.
-
Add this compound to the treatment wells to a final concentration of 3 µM.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Culture the cells for 7-14 days, replacing the medium with fresh medium and this compound every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Staining (Day 7-10):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Perform ALP staining according to the manufacturer's protocol of the chosen kit.
-
Observe the cells under a microscope for the development of a blue/purple color, indicating ALP activity.
-
-
Alizarin Red S Staining for Mineralization (Day 10-14):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four times with distilled water.
-
Observe the formation of red-orange mineralized nodules under a microscope.
-
dot
References
- 1. ixcellsbiotech.com [ixcellsbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. cellntec.com [cellntec.com]
- 4. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Osteogenic differentiation of cells and alizarin Red S staining [bio-protocol.org]
- 8. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
1-Azakenpaullone: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3][4][5][6] Its ability to modulate the activity of this key enzyme makes it a valuable tool for in vitro research in various fields, including developmental biology, cancer research, neuroscience, and regenerative medicine. The primary mechanism of action of this compound involves the inhibition of GSK-3β, which leads to the activation of the canonical Wnt/β-catenin signaling pathway.[1][7] This pathway is crucial for regulating cell proliferation, differentiation, and survival.
These application notes provide an overview of the in vitro uses of this compound, supported by quantitative data and detailed experimental protocols.
Data Presentation
Inhibitory Activity of this compound
| Target Kinase | IC₅₀ | Selectivity vs. GSK-3β | Reference |
| Glycogen Synthase Kinase-3β (GSK-3β) | 18 nM | - | [1][2][4][5][6] |
| Cyclin-Dependent Kinase 1 (CDK1)/cyclin B | 2.0 µM | >100-fold | [2][4] |
| Cyclin-Dependent Kinase 5 (CDK5)/p25 | 4.2 µM | >100-fold | [2][4] |
In Vitro Applications and Effective Concentrations
| Application | Cell Line/System | Concentration | Incubation Time | Observed Effect | Reference |
| Stimulation of Proliferation | Irradiated zebrafish lateral line neuromasts | 2.5 µM | 48 hours | Stimulated proliferation | [1] |
| INS-1E cells | 20 µM | 24 hours (BrdU), 4 days (cell number) | Stimulated cell replication | [2] | |
| Human islets | 5 mM (in combination with 8 mM glucose) | Not specified | Stimulated β-cell proliferation | [2][6] | |
| Osteoblastic Differentiation | Human Mesenchymal Stem Cells (MSCs) | 3 µM | 48 hours | Induced osteoblastic differentiation and mineralization; increased expression of osteoblast-specific genes (ALP, OC, ON, COL1A1, OPN) | [1][8] |
| Reduction of S6K1 Phosphorylation | HCC1806 cells | 30 µM | 24 hours | Reduced S6K1 phosphorylation | [1] |
| Protection against Glucolipotoxicity | INS-1E cells | Not specified | Not specified | Protected against glucolipotoxicity-induced cell death | [2][4][6] |
| Maintenance of Pluripotency | Human pluripotent stem cells | Not specified (in combination with ID-8 and FK506) | Long-term | Maintained pluripotency and capacity to differentiate | [5] |
Signaling Pathway
The primary mechanism of this compound is the inhibition of GSK-3β, a key negative regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation and degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.
Experimental Protocols
General Workflow for In Vitro Cell-Based Assays
The following diagram outlines a general workflow for treating cultured cells with this compound and subsequent analysis.
Caption: A generalized workflow for in vitro experiments using this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM.
-
To prepare a 10 mM stock solution, dissolve 3.28 mg of this compound (MW: 328.16 g/mol ) in 1 mL of DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[1]
Protocol 2: In Vitro GSK-3β Kinase Assay
This protocol is adapted from a radiolabeling method to determine the inhibitory activity of this compound on GSK-3β.
Materials:
-
Recombinant GSK-3β enzyme
-
GS-1 peptide (substrate)
-
[γ-³²P]ATP
-
Assay Buffer (Buffer A): 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5
-
This compound at various concentrations
-
Whatman P81 phosphocellulose paper
-
Phosphoric acid solution
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture in a final volume of 30 µL containing Assay Buffer, 5 µL of 40 µM GS-1 peptide, and diluted GSK-3β enzyme.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the kinase reaction by adding 15 µM [γ-³²P]ATP.
-
Stop the reaction by spotting 25 µL of the supernatant onto Whatman P81 phosphocellulose paper.[2][6]
-
After 20 seconds, wash the filters five times with a solution of 10 mL phosphoric acid per liter of water.[2][6]
-
Measure the radioactivity of the wet filters using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control to determine the IC₅₀ value.
Protocol 3: Induction of Osteoblastic Differentiation in hMSCs
This protocol describes how to induce osteoblastic differentiation in human mesenchymal stem cells (hMSCs) using this compound.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC growth medium
-
Osteogenic differentiation medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for endpoint analysis (e.g., Alkaline Phosphatase (ALP) activity kit, Alizarin Red S staining solution, RNA extraction kit and qRT-PCR reagents)
Procedure:
-
Cell Seeding: Seed hMSCs in a multi-well plate at an appropriate density in MSC growth medium and culture until they reach 70-80% confluency.
-
Treatment:
-
Prepare the treatment medium by diluting the this compound stock solution into the osteogenic differentiation medium to a final concentration of 3 µM.[1]
-
Prepare a vehicle control medium with an equivalent amount of DMSO.
-
Aspirate the growth medium from the cells and replace it with the treatment or control medium.
-
-
Incubation: Incubate the cells for the desired period. For gene expression analysis, a 48-hour incubation is often sufficient.[1] For mineralization assays, longer incubation periods (e.g., 14-21 days) with medium changes every 2-3 days are required.
-
Endpoint Analysis:
-
Gene Expression: After 48 hours, lyse the cells, extract total RNA, and perform qRT-PCR to analyze the expression of osteoblast-specific markers such as ALP, RUNX2, OCN, and COL1A1.[1]
-
ALP Activity: At an early time point (e.g., day 7), measure ALP activity using a commercially available kit.
-
Mineralization (Alizarin Red S Staining): At a later time point (e.g., day 14 or 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits.
-
Protocol 4: Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines the use of this compound to stimulate the proliferation of INS-1E cells, as measured by BrdU incorporation.
Materials:
-
INS-1E cells
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
BrdU labeling reagent
-
BrdU detection kit (e.g., ELISA-based)
Procedure:
-
Cell Seeding: Seed INS-1E cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treatment: Treat the cells with 20 µM this compound or DMSO vehicle control in fresh culture medium.[2]
-
BrdU Labeling: After the desired treatment duration (e.g., 24 hours), add BrdU labeling reagent to the culture medium and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Detection: Follow the manufacturer's instructions for the BrdU detection kit, which typically involves fixing the cells, denaturing the DNA, adding a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme for colorimetric or fluorometric detection.
-
Quantification: Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell types. Always follow appropriate laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. stemcell.com [stemcell.com]
- 6. This compound | GSK-3 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
1-Azakenpaullone solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and biological activity of 1-Azakenpaullone, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).
Introduction
This compound is a cell-permeable compound that acts as a highly selective, ATP-competitive inhibitor of GSK-3β, with an IC50 value of 18 nM.[1][2][3][4][5] It displays significantly less activity against Cyclin-Dependent Kinase 1 (CDK1)/cyclin B and CDK5/p25, making it a valuable tool for studying GSK-3β-mediated signaling pathways.[1][3][5] GSK-3β is a critical negative regulator in the canonical Wnt signaling pathway; its inhibition by this compound leads to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target genes.[6][7][8]
Solubility
The solubility of this compound varies across different laboratory solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), but practically insoluble in aqueous solutions and ethanol.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Source(s) |
| DMSO | >10 mg/mL | - | [9][10][11] |
| 15.05 mg/mL | - | [3][5] | |
| 60 mg/mL (182.84 mM) | Sonication is recommended. | [12] | |
| 66 mg/mL (201.12 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1] | |
| 200 mg/mL (609.46 mM) | Requires sonication. | [6] | |
| DMF | 3 mg/mL | - | [10] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [10] |
| Water | Insoluble | (< 1 mg/mL) | [1][12] |
| Ethanol | Insoluble | (< 1 mg/mL) | [1][12] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add 304.73 µL of DMSO to 1 mg of this compound (Molecular Weight: 328.16 g/mol ).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution, especially for higher concentrations.[3][12]
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to one year.[1][6]
In Vitro Kinase Assay for GSK-3β Inhibition
This protocol is adapted from methodologies used to characterize GSK-3β inhibitors.[1][12]
Materials:
-
Recombinant GSK-3β enzyme
-
GS-1 peptide substrate
-
Assay Buffer (Buffer A): 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl (pH 7.5)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Whatman P81 phosphocellulose paper
-
Phosphoric acid solution (0.75% or 10 mL/L)
-
Scintillation fluid
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only vehicle control.
-
In a reaction tube, combine the diluted this compound or vehicle control with the GSK-3β enzyme and the GS-1 peptide substrate.
-
Initiate the kinase reaction by adding 15 µM [γ-³²P]ATP. The final reaction volume is typically 30 µL.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
To stop the reaction, spot 25 µL of the supernatant onto a piece of Whatman P81 phosphocellulose paper.
-
After 20 seconds, wash the papers five times in a large volume of phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the wet filters by adding scintillation fluid and using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value of this compound.
Caption: Workflow for an in vitro GSK-3β kinase inhibition assay.
Preparation of Formulation for In Vivo Studies
For animal studies, this compound is typically formulated as a clear solution or a homogeneous suspension. The following is an example protocol for preparing a clear solution for injection.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 66 mg/mL)
-
PEG300
-
Tween 80
-
Sterile ddH₂O or Saline
Protocol (to prepare 1 mL of a 3.3 mg/mL solution):
-
Start with 50 µL of a 66 mg/mL clarified DMSO stock solution of this compound.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final solvent composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
This solution should be prepared fresh and used immediately for optimal results.[1]
Note: The concentration of DMSO should be kept low (typically below 10%) for in vivo use to minimize toxicity.[12]
Mechanism of Action: Wnt/β-Catenin Signaling Pathway
This compound selectively inhibits GSK-3β, a key enzyme in the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand ("Wnt OFF"), GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When this compound is introduced, it inhibits GSK-3β, preventing β-catenin phosphorylation. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[7][8]
Caption: Inhibition of GSK-3β by this compound activates Wnt signaling.
Storage and Handling
-
Powder: Store the solid form of this compound at -20°C for up to three years, protected from light.[6][12]
-
Solutions: Store DMSO stock solutions in aliquots at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[1][6] Avoid repeated freeze-thaw cycles.
-
Safety: this compound is for research use only and is not intended for human or veterinary use.[2] Handle with appropriate personal protective equipment (PPE).
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | GSK3beta inhibitor | Hello Bio [hellobio.com]
- 3. glpbio.com [glpbio.com]
- 4. medkoo.com [medkoo.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ≥97% (HPLC), glycogen synthase kinase 3β (GSK3β) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ≥97% (HPLC), glycogen synthase kinase 3β (GSK3β) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | GSK-3 | TargetMol [targetmol.com]
Application Notes and Protocols: 1-Azakenpaullone for Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of Wnt target genes. This pathway is crucial in regulating the self-renewal and differentiation of various stem cell populations, making this compound a valuable tool for stem cell research and regenerative medicine.
These application notes provide comprehensive guidelines and detailed protocols for the use of this compound in stem cell culture, including recommended working concentrations for different stem cell types and methodologies for assessing its effects.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound's primary mechanism of action is the inhibition of GSK-3β.[1][2] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3β by this compound stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. There, it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of genes involved in cell proliferation, differentiation, and survival.
Data Presentation: Optimal Working Concentrations
The optimal concentration of this compound varies depending on the stem cell type and the desired biological outcome. The following tables summarize the recommended concentration ranges based on published data. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ |
| GSK-3β | 18 nM[1][2] |
| CDK1/cyclin B | 2.0 µM[1] |
| CDK5/p25 | 4.2 µM[1] |
Table 2: Recommended Working Concentrations for Stem Cells
| Stem Cell Type | Application | Recommended Concentration | Incubation Time |
| Human Mesenchymal Stem Cells (hMSCs) | Osteoblastic Differentiation | 3 µM[2] | 48 hours to 14 days[2][3] |
| Human Pluripotent Stem Cells (hPSCs) | Maintenance of Pluripotency (in combination with ID-8 and FK506) | Not specified for this compound alone | Long-term propagation[4] |
| Mouse Embryonic Stem Cells (mESCs) | Maintenance of Self-renewal | 1-2 µM (as a starting point) | 3 days or more[5] |
| Human Neural Progenitor Cells | Neuronal Differentiation (based on Kenpaullone data) | 3 µM (as a starting point)[6] | Up to 2 weeks[6] |
| Zebrafish Lateral Line Neuromasts | Stimulation of Proliferation | 2.5 µM[2] | 48 hours[2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on stem cells.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is to determine the cytotoxicity of this compound and to establish a non-toxic working concentration range.
Materials:
-
Stem cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed stem cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Induction and Assessment of Osteogenic Differentiation of hMSCs
This protocol describes how to induce osteogenic differentiation of human mesenchymal stem cells using this compound and assess mineralization using Alizarin Red S staining.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium
-
Osteogenic Differentiation Medium (e.g., DMEM with 10% FBS, 0.1 µM dexamethasone, 50 µM ascorbate-2-phosphate, and 10 mM β-glycerophosphate)
-
This compound (3 µM final concentration)
-
6-well or 12-well tissue culture plates
-
10% formalin
-
Alizarin Red S solution (2% w/v in ddH₂O, pH 4.1-4.3)[11][12]
-
DPBS and distilled water
Procedure:
-
Cell Seeding: Plate hMSCs in a multi-well plate and culture in MSC Growth Medium until they reach 80-90% confluency.
-
Induction of Differentiation: Aspirate the growth medium and replace it with Osteogenic Differentiation Medium. For the experimental group, add this compound to a final concentration of 3 µM.[2] Include a control group with Osteogenic Differentiation Medium and a vehicle control (DMSO).
-
Culture: Culture the cells for 14-21 days, replacing the medium every 3 days.
-
Fixation: After the differentiation period, aspirate the medium, wash the cells with DPBS, and fix with 10% formalin for 30-60 minutes at room temperature.[11]
-
Staining: Remove the formalin and wash the cells twice with distilled water. Add Alizarin Red S solution to each well and incubate for 20-45 minutes at room temperature in the dark.[11]
-
Washing and Visualization: Aspirate the Alizarin Red S solution and wash the cells three to four times with distilled water to remove excess stain.[12] Add DPBS to the wells to prevent drying and visualize the orange-red calcium deposits under a microscope.
Protocol 3: Western Blot Analysis of GSK-3β and β-catenin
This protocol details the procedure for analyzing the protein levels of total and phosphorylated GSK-3β and β-catenin in stem cells treated with this compound.
Materials:
-
Treated and untreated stem cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a valuable chemical tool for manipulating the Wnt/β-catenin signaling pathway in stem cells. Its high selectivity for GSK-3β allows for targeted studies of the role of this pathway in stem cell self-renewal and differentiation. The provided protocols offer a starting point for researchers to investigate the effects of this compound in their specific stem cell models. It is recommended to optimize the concentration and treatment duration for each cell type and experimental setup to achieve the desired biological outcome.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pnky Modulates Neural Stem Cell Proliferation and Differentiation Through Activation of Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human neural stem cell growth and differentiation in a gradient-generating microfluidic device - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 9. Directed differentiation of neural-stem cells and subtype-specific neurons from hESCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of neural stem cell proliferation and differentiation by Kinesin family member 2a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neural differentiation protocols: how to choose the correct approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Azakenpaullone Treatment in Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone is a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). By inhibiting GSK-3β, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and neurogenesis. This property makes this compound a valuable small molecule for inducing the differentiation of stem cells and neural progenitors into neurons. These application notes provide detailed protocols and expected outcomes for using this compound to direct neuronal differentiation, with a focus on the importance of treatment duration.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound's primary mechanism of action in promoting neuronal differentiation is through the inhibition of GSK-3β. In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The inhibition of GSK-3β by this compound allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of target genes that promote neuronal differentiation and maturation.
Application Notes and Protocols for 1-Azakenpaullone in Combination with Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes. Its ability to modulate the Wnt/β-catenin signaling pathway makes it a valuable tool in stem cell research, neurobiology, and regenerative medicine. These application notes provide detailed protocols for the use of this compound in combination with other small molecules for the maintenance of pluripotent stem cells, induction of osteoblast differentiation, and differentiation of cardiomyocytes.
Mechanism of Action: GSK-3β Inhibition and Wnt/β-Catenin Pathway Activation
GSK-3β is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3β by this compound prevents the phosphorylation and degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator, inducing the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.
Below is a diagram illustrating the activation of the Wnt/β-catenin signaling pathway through the inhibition of GSK-3β by this compound.
Caption: Wnt/β-catenin pathway activation by this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and incubation times for this compound in various applications.
Table 1: this compound in Pluripotent Stem Cell Maintenance
| Small Molecule Combination | Cell Type | This compound Concentration | Incubation Time | Outcome |
| This compound, ID-8, FK506 | Human Pluripotent Stem Cells | Not specified | Long-term propagation | Maintenance of pluripotency and differentiation capacity |
Table 2: this compound in Osteoblast Differentiation
| Small Molecule Combination | Cell Type | This compound Concentration | Incubation Time | Outcome |
| This compound | Human Mesenchymal Stem Cells (hMSCs) | 3 µM | 48 hours | Upregulation of osteoblast-specific genes |
| This compound | Human Mesenchymal Stem Cells (hMSCs) | 3 µM | 10 days | Increased Alkaline Phosphatase (ALP) activity |
| This compound | Human Mesenchymal Stem Cells (hMSCs) | 3 µM | 14 days | Increased mineralization (Alizarin Red staining) |
Table 3: this compound in Cardiomyocyte Differentiation
| Small Molecule Combination | Cell Type | This compound Concentration | Incubation Time | Outcome |
| This compound (as a GSK-3β inhibitor) | Mouse Embryonic Stem Cells | Not specified | Not specified | Promotion of cardiomyocyte proliferation |
| CHIR99021 (GSK-3β inhibitor, often used as a reference) | Human Induced Pluripotent Stem Cells (hiPSCs) | 7.5 µM | 48 hours | Induction of cardiac differentiation |
Experimental Protocols
Protocol 1: Maintenance of Human Pluripotent Stem Cells (hPSCs)
Workflow for hPSC Maintenance
Caption: Workflow for hPSC maintenance with small molecules.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR™1 medium
-
This compound
-
ID-8
-
FK506
-
Reagents for passaging (e.g., dispase or EDTA)
-
Reagents for assessing pluripotency (antibodies for flow cytometry or immunofluorescence)
Procedure:
-
Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
When the hPSC colonies reach 70-80% confluency, passage them using your standard laboratory protocol.
-
Prepare the hPSC culture medium supplemented with the optimized concentrations of this compound, ID-8, and FK506.
-
Culture the hPSCs in the supplemented medium, changing the medium daily.
-
Continuously monitor the morphology of the hPSC colonies.
-
At regular intervals (e.g., every 5-10 passages), assess the pluripotency of the cells by analyzing the expression of key pluripotency markers such as OCT4, SOX2, and NANOG using flow cytometry or immunofluorescence.
Protocol 2: Osteoblast Differentiation of Human Mesenchymal Stem Cells (hMSCs)
This protocol outlines the induction of osteogenic differentiation from hMSCs using this compound.
Workflow for Osteoblast Differentiation
Caption: Workflow for osteoblast differentiation of hMSCs.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
Standard hMSC growth medium
-
Osteogenic differentiation medium (e.g., DMEM with 10% FBS, 0.1 µM dexamethasone, 50 µM ascorbate-2-phosphate, and 10 mM β-glycerophosphate)
-
This compound (stock solution in DMSO)
-
Reagents for Alkaline Phosphatase (ALP) activity assay
-
Reagents for Alizarin Red S staining
Procedure:
-
Culture hMSCs in their standard growth medium until they reach 80-90% confluency.
-
Seed the hMSCs into new culture plates at a density of 2-3 x 10^4 cells/cm².
-
After 24 hours, replace the growth medium with osteogenic differentiation medium.
-
Add this compound to the osteogenic differentiation medium to a final concentration of 3 µM.
-
Incubate the cells at 37°C and 5% CO2.
-
Replace the medium with fresh osteogenic differentiation medium containing 3 µM this compound every 2-3 days.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Activity: At day 10, measure ALP activity using a commercially available kit according to the manufacturer's instructions.
-
Mineralization: At day 14 or 21, assess the formation of mineralized nodules by Alizarin Red S staining.
-
Protocol 3: Cardiomyocyte Differentiation from Human Pluripotent Stem Cells (hPSCs)
This protocol is adapted from methods using GSK-3β inhibitors to induce cardiac differentiation. While a specific protocol for this compound is not detailed, its use as a GSK-3β inhibitor suggests it can be substituted for more commonly used inhibitors like CHIR99021.
Workflow for Cardiomyocyte Differentiation
Caption: Workflow for cardiomyocyte differentiation.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
RPMI 1640 medium
-
B-27 Supplement (without insulin)
-
B-27 Supplement
-
This compound (or CHIR99021)
-
Wnt inhibitor (e.g., IWP2)
-
Reagents for immunofluorescence or flow cytometry analysis (e.g., anti-cTnT antibody)
Procedure:
-
Culture hPSCs to a high confluency (80-95%) on Matrigel-coated plates.
-
Day 0: Initiate differentiation by replacing the culture medium with RPMI/B27 minus insulin medium supplemented with a GSK-3β inhibitor. Based on protocols using CHIR99021, an initial concentration range of 1-10 µM for this compound could be tested for optimization.
-
Day 2: After 48 hours, replace the medium with fresh RPMI/B27 minus insulin medium containing a Wnt inhibitor (e.g., 5 µM IWP2) to specify cardiac mesoderm.
-
Day 4: Replace the medium with RPMI/B27 minus insulin medium.
-
Day 7 and onwards: Change the medium to RPMI/B27 (with insulin) every 2-3 days. Spontaneously beating areas of cardiomyocytes should start to appear between days 8 and 12.
-
Assessment of Differentiation: At day 15 or later, confirm the cardiomyocyte phenotype by immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.
Conclusion
This compound, as a selective GSK-3β inhibitor, is a versatile small molecule for directing cell fate in combination with other compounds. The provided protocols offer a foundation for researchers to utilize this compound in maintaining pluripotency and directing differentiation towards osteoblastic and cardiac lineages. Optimization of concentrations and timings may be necessary for specific cell lines and experimental conditions.
Application Notes and Protocols for 1-Azakenpaullone In Vivo Administration
Introduction
1-Azakenpaullone is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with an IC₅₀ value of 18 nM.[1][2][3][4] Its selectivity for GSK-3β over other kinases like CDK1/cyclin B and CDK5/p25 makes it a valuable tool for investigating the specific roles of GSK-3β in various biological processes.[2][3][4] GSK-3β is a critical kinase involved in numerous signaling pathways, including Wnt/β-catenin signaling, and is implicated in the pathology of neurodegenerative diseases, cancer, and developmental processes.[5] These notes provide a summary of reported in vivo dosages and detailed protocols for the preparation and administration of this compound for preclinical research.
Data Presentation: In Vivo Administration and Dosage Summary
The following table summarizes quantitative data from various in vivo studies utilizing this compound. This allows for easy comparison of dosages and administration routes across different research applications.
| Animal Model | Application / Effect Studied | Dosage | Route of Administration | Vehicle / Formulation | Reference |
| Male NMRI Mice | Reversal of ketamine-induced locomotor hyperactivity and behavioral aberrations | 10 or 100 pmol | Intracerebroventricular (i.c.v.) | Not specified in abstracts | [1][2] |
| C57Bl/6 Mice | Modulation of airway basal cell proliferation and Wnt pathway activation | 3 mg/kg of body weight | Intraperitoneal (i.p.) | PBS (Phosphate-Buffered Saline) | [5] |
| General Rodents | General preclinical studies (recommended formulation) | Up to 1.67 mg/mL concentration | Oral (p.o.) or Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for In Vivo Administration
This protocol describes the preparation of a stable suspension of this compound suitable for oral or intraperitoneal administration in rodents.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO. For the final formulation example below, a 16.7 mg/mL stock in DMSO is used. Ensure the powder is completely dissolved.
-
Vehicle Preparation (Co-solvents): In a sterile tube, add the co-solvents in the specified order, mixing thoroughly after each addition. For a final 1 mL working solution:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 16.7 mg/mL this compound stock solution in DMSO and mix evenly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
-
Final Suspension:
-
Add 450 µL of sterile saline to the co-solvent mixture to reach the final volume of 1 mL.
-
Vortex the solution thoroughly. This procedure yields a suspended solution with a final this compound concentration of 1.67 mg/mL.[1]
-
-
Solubilization Aid: If precipitation occurs, gentle heating and/or sonication in an ultrasonic bath can aid dissolution.[1]
-
Administration: It is highly recommended to prepare this working solution fresh on the day of use for reliable experimental results.[1]
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
This protocol provides a general guideline for the intraperitoneal injection of this compound in mice, based on a published study.[5]
Materials:
-
Prepared this compound solution (e.g., dissolved in PBS or the suspension from Protocol 1)
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
Procedure:
-
Dose Calculation: Calculate the required volume of this compound solution based on the animal's body weight and the target dosage (e.g., 3 mg/kg).
-
Example: For a 25 g mouse and a 3 mg/kg dose, the total dose is 0.075 mg. If using the 1.67 mg/mL suspension, the injection volume would be approximately 45 µL.
-
-
Animal Restraint: Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or with a restraint device. The animal should be positioned to expose the lower abdominal quadrants.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder or cecum.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no blood or fluid is drawn, which would indicate improper needle placement (e.g., in a blood vessel or organ).
-
If aspiration is clear, inject the solution smoothly.
-
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: Wnt pathway activation by this compound via GSK-3β inhibition.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical relationship of this compound's mechanism and downstream effects.
References
Application Note: Preparation of 1-Azakenpaullone Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Azakenpaullone is a potent, cell-permeable, and highly selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) with an IC₅₀ value of 18 nM.[1][2][3] It exhibits significantly greater selectivity for GSK-3β over other kinases like CDK1/cyclin B and CDK5/p25.[3][4][5] By inhibiting GSK-3β, this compound activates the canonical Wnt/β-catenin signaling pathway, preventing the degradation of β-catenin and allowing its accumulation and translocation to the nucleus to activate target gene expression.[1][6] This activity makes it a valuable tool in various research areas, including stem cell differentiation, diabetes, and neurobiology.[5][6][7]
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and obtaining reliable results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 328.16 g/mol | [1] |
| CAS Number | 676596-65-9 | [2] |
| Appearance | Off-white to gray-brown powder/solid | [2][4] |
| Purity | ≥97% (HPLC) | [4] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][3][4][8] |
| Solubility in DMSO | >10 mg/mL, up to 200 mg/mL with sonication | [1][3][4][8] |
| Solubility (Other) | Insoluble in water and ethanol | [3] |
| Storage (Powder) | 2-8°C for short term; -20°C for long term (up to 3 years) | [1][3][4][8] |
| Storage (Stock Solution) | -20°C (up to 6 months) or -80°C (up to 1 year) | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)[8]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Safety Precautions:
-
Always wear appropriate PPE when handling chemical reagents.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Procedure:
-
Calculate Required Mass:
-
Use the following formula to determine the mass of this compound needed:
-
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]
-
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 328.16 g/mol = 3.28 mg
-
-
-
Weighing the Compound:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh out the calculated mass (e.g., 3.28 mg) of the powder and place it into a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder. Use fresh, high-quality DMSO, as absorbed moisture can significantly reduce solubility.[1][3]
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If dissolution is difficult, sonicate the solution for 5-10 minutes.[8]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][3]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for use within 6 months or at -80°C for up to 1 year.[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
Caption: Inhibition of GSK-3β by this compound stabilizes β-catenin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK3beta inhibitor | Hello Bio [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound = 97 HPLC 676596-65-9 [sigmaaldrich.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. This compound | GSK-3 | TargetMol [targetmol.com]
Troubleshooting & Optimization
Troubleshooting 1-Azakenpaullone precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of 1-Azakenpaullone in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound precipitation is a common issue primarily due to its low solubility in aqueous solutions like cell culture media.[1][2] Several factors can cause or worsen this problem:
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Improper Dissolution: The initial stock solution in DMSO may not be fully dissolved, or the DMSO used might have absorbed moisture, which reduces the compound's solubility.[1]
-
Dilution Shock: Adding a highly concentrated DMSO stock directly into the aqueous media too quickly can cause the compound to crash out of solution.
-
Media Composition: Components in the media, such as salts (especially calcium and phosphate) and pH changes, can interact with the compound and reduce its solubility.[3][4][5]
-
Temperature: Significant temperature differences between the stock solution and the media can cause precipitation.[3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended and most effective solvent is dimethyl sulfoxide (DMSO).[1][6] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as the compound's solubility can be significantly reduced in DMSO that has absorbed water.[1] this compound is insoluble in water and ethanol.[1][2]
Q3: How should I prepare and store the stock solution to prevent future issues?
A3: To ensure stability and prevent precipitation, prepare and store your stock solution correctly.
-
Preparation: Dissolve this compound in fresh, high-quality DMSO to make a concentrated stock (e.g., 10-20 mM). Ensure it is fully dissolved; gentle warming or sonication can be used if necessary.[2]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (1-6 months).[1][7]
Q4: What is the best method for diluting the DMSO stock into my culture media?
A4: The dilution method is critical. To avoid precipitation, add the DMSO stock to your media using a stepwise approach. First, pre-warm the culture media to 37°C. Then, add the required volume of stock solution drop-by-drop into the media while gently swirling or vortexing. This gradual introduction helps the compound disperse and dissolve more effectively. For very high dilutions, consider making an intermediate dilution in pre-warmed media. Always use the prepared media immediately.
Q5: Can the type of cell culture media or the presence of serum affect this compound solubility?
A5: Yes. Different media formulations have varying concentrations of salts, amino acids, and other components that can influence the solubility of small molecules.[8] Media with high concentrations of calcium or phosphate can be particularly problematic.[3][5] While proteins in fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds, this is not guaranteed and unpredictable interactions can still occur. It is advisable to perform a small-scale test with your specific media and serum combination to check for precipitation before a larger experiment.
Q6: What are the typical working concentrations for this compound in cell culture?
A6: The effective working concentration is highly dependent on the cell type and the specific biological question being investigated. Published studies have used a range of concentrations, typically from the high nanomolar to the low micromolar range. For example, concentrations of 1 µM have been used to promote beta cell replication, while concentrations up to 30 µM have been used in other contexts.[7][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Summary of Quantitative Data
Table 1: Chemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Weight | 328.16 g/mol | [1][7] |
| Formula | C₁₅H₁₀BrN₃O | [1][7] |
| Solubility in DMSO | >10 mg/mL to 66 mg/mL | [1][6] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Ethanol | Insoluble | [1][2] |
| Purity | ≥97-99% (by HPLC) | [1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][7] |
| Stock Solution in DMSO | -80°C | 1 year | [1][7] |
| Stock Solution in DMSO | -20°C | 1 to 6 months | [7][10] |
Table 3: Example Working Concentrations from In Vitro Studies
| Concentration | Cell Type / Application | Source |
| 2.5 µM | Zebrafish lateral line neuromasts (proliferation) | [7] |
| 3 µM | Human mesenchymal stem cells (osteoblastic differentiation) | [7] |
| 30 µM | HCC1806 cells (S6K1 phosphorylation reduction) | [7] |
| 1 µM | Isolated rat islets (beta cell replication) | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate Mass: Determine the mass of this compound powder needed for your desired volume of 10 mM stock solution (Molecular Weight = 328.16 g/mol ). For 1 mL of stock, you will need 3.28 mg.
-
Solvent Preparation: Use fresh, anhydrous DMSO. Allow the DMSO to come to room temperature before opening to minimize moisture absorption.
-
Dissolution: Add the calculated mass of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO.
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If granules are still visible, gently warm the tube to 37°C for a few minutes or place it in a sonicating water bath until the solution is clear.[2]
-
Storage: Aliquot the clear stock solution into sterile, single-use tubes. Store immediately at -80°C.
Protocol 2: Recommended Method for Diluting Stock into Cell Culture Media
-
Pre-warm Media: Warm your required volume of cell culture media (with serum and other supplements) to 37°C in a water bath.
-
Thaw Stock: Remove one aliquot of the this compound DMSO stock from the -80°C freezer and thaw it at room temperature.
-
Prepare for Dilution: Place the tube of pre-warmed media on a vortexer set to a low-to-medium speed to create a gentle vortex, or prepare to swirl the media manually but vigorously.
-
Add Stock Solution: Carefully pipette the required volume of the DMSO stock. Submerge the pipette tip just below the surface of the swirling media and dispense the stock solution slowly and steadily.
-
Mix and Use: Continue to mix the media for another 10-15 seconds to ensure homogeneity. Visually inspect the media against a light source to confirm there is no visible precipitate. Use the media immediately for your experiment.
Troubleshooting and Signaling Pathway Diagrams
Troubleshooting Workflow
If you observe precipitation, follow this logical workflow to identify and solve the issue.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Mechanism of Action: Wnt/β-Catenin Signaling Pathway
This compound is a potent and selective inhibitor of the enzyme Glycogen Synthase Kinase 3β (GSK-3β).[1][11][12] In the canonical Wnt signaling pathway, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, this compound prevents β-catenin degradation, allowing it to accumulate, translocate to the nucleus, and activate Wnt target gene transcription.[13]
Caption: Simplified diagram of the Wnt/β-catenin signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | GSK-3 | TargetMol [targetmol.com]
- 3. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. This compound | GSK3beta inhibitor | Hello Bio [hellobio.com]
- 11. stemcell.com [stemcell.com]
- 12. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
1-Azakenpaullone off-target effects on CDK kinases.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the off-target effects of 1-Azakenpaullone on Cyclin-Dependent Kinase (CDK) kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1][2][3]
Q2: What are the known off-target effects of this compound on CDK kinases?
A2: this compound has been shown to inhibit CDK1/cyclin B and CDK5/p25 at micromolar concentrations, demonstrating significantly lower potency compared to its primary target, GSK-3β.[1][2][4] It also shows inhibitory activity against CDK2.
Q3: How significant is the off-target inhibition of CDKs by this compound?
A3: The selectivity of this compound for GSK-3β is over 100-fold higher than for CDK1/cyclin B and CDK5/p25.[5] This suggests that at typical concentrations used for effective GSK-3β inhibition, the off-target effects on these CDKs may be minimal, but this should be experimentally verified.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target GSK-3β and its known off-target CDK kinases.
| Kinase Target | IC50 (nM) | Notes |
| GSK-3β | 18 | Primary Target |
| CDK1/cyclin B | 2000 | Off-Target |
| CDK2 | ~200 | Off-Target |
| CDK5/p25 | 4200 | Off-Target |
| CDK4 | Data not available | |
| CDK6 | Data not available |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is compiled from multiple sources.[1][2][4]
Troubleshooting Guide: Off-Target Effects in Cell-Based Assays
Unexpected results in cell-based experiments using this compound may be attributable to its off-target effects on CDKs, which are key regulators of the cell cycle.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Cell Cycle Arrest (e.g., at G2/M) | Inhibition of CDK1/cyclin B by this compound at higher concentrations can lead to a G2/M phase arrest. | 1. Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration for GSK-3β inhibition with minimal impact on the cell cycle. 2. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated and untreated cells. A significant increase in the G2/M population may indicate an off-target effect on CDK1.[6][7] 3. Western Blot Analysis: Analyze the protein levels of key cell cycle regulators like Cyclin B1 and phosphorylated histone H3 (a marker for mitosis) to confirm a G2/M arrest. |
| Altered Cell Proliferation Rates | Off-target inhibition of CDKs, such as CDK2, can affect the G1/S transition and overall proliferation rate. | 1. Proliferation Assays: Conduct proliferation assays (e.g., BrdU incorporation, cell counting) at various concentrations of this compound.[5] 2. Analyze G1/S Transition: Use flow cytometry to carefully analyze the proportion of cells in the G1 and S phases. A delay in S phase entry could suggest CDK2 inhibition.[7] 3. Rescue Experiment: If a specific off-target CDK is suspected, consider a rescue experiment by overexpressing a resistant form of that CDK. |
| Inconsistent or Non-reproducible Results | Cellular context, including the expression levels of different CDKs and the activity of compensatory pathways, can influence the manifestation of off-target effects. | 1. Characterize Your Cell Line: Profile the expression levels of relevant CDKs in your experimental cell model. 2. Use a Control Compound: Include a structurally different GSK-3β inhibitor with a known and distinct off-target profile as a control. 3. Confirm Target Engagement: Whenever possible, use a downstream biomarker of GSK-3β activity (e.g., phosphorylation of β-catenin) to confirm target engagement at the concentrations used. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a generalized method for determining the IC50 of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK1/cyclin B, CDK5/p25, GSK-3β)
-
Specific peptide or protein substrate (e.g., Histone H1 for CDK1/cyclin B, GS-1 peptide for GSK-3β)[1][5]
-
[γ-³²P]ATP
-
Kinase reaction buffer (specific to the kinase being assayed)
-
This compound (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid solution
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound or DMSO (for control) to the reaction mixture.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).[1][5]
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by plotting the data.
Visualizations
Signaling Pathway: CDK-Mediated Cell Cycle Progression
This diagram illustrates the key roles of CDK1 and CDK2 in regulating the G1/S and G2/M transitions of the cell cycle, highlighting where off-target inhibition by this compound might interfere.
Caption: Off-target inhibition of CDK2 and CDK1 by this compound can disrupt cell cycle progression.
Experimental Workflow: Kinase Inhibition Assay
This diagram outlines the major steps involved in performing a radiometric kinase inhibition assay to determine the IC50 of a compound.
Caption: Workflow for determining kinase inhibitor IC50 using a radiometric assay.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZAKENPAULLONE (PD010396, NTSBZVCEIVPKBJ-UHFFFAOYSA-N) [probes-drugs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing poor cell viability with 1-Azakenpaullone treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor cell viability when using 1-Azakenpaullone.
Troubleshooting Poor Cell Viability
This guide addresses common issues that may lead to unexpected cytotoxicity during treatment with this compound.
| Potential Problem | Possible Cause | Recommended Solution |
| High Cell Death at Expected "Effective" Concentration | Solvent Toxicity: Dimethyl sulfoxide (DMSO) is the common solvent for this compound and can be toxic to cells at concentrations typically above 0.5%. | - Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v). - Run a vehicle control experiment with the same concentration of DMSO to isolate the effect of the solvent from the compound. |
| Concentration Too High for Cell Line: While effective concentrations are reported in the low micromolar range for many cell types, some cell lines may be more sensitive. For instance, a concentration of 30 µM has been shown to decrease the proliferation of human mesenchymal stem cells (MSCs). | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations (e.g., 10 nM to 50 µM). - Consult literature for concentrations used in similar cell types. | |
| Off-Target Effects: this compound is a potent and selective GSK-3β inhibitor (IC50 = 18 nM). However, at higher concentrations, it can inhibit other kinases, such as CDK1/cyclin B (IC50 = 2.0 µM) and CDK5/p25 (IC50 = 4.2 µM). Inhibition of these cyclin-dependent kinases can lead to cell cycle arrest and apoptosis. | - Use the lowest effective concentration of this compound to minimize off-target effects. - If high concentrations are necessary for your experimental goals, consider the potential for off-target effects in your data interpretation. | |
| Inconsistent Results Between Experiments | Compound Stability: this compound, particularly in solution, may degrade over time with improper storage or multiple freeze-thaw cycles. | - Aliquot your this compound stock solution upon receipt to minimize freeze-thaw cycles. - Store stock solutions at -20°C or -80°C as recommended by the supplier. - Prepare fresh dilutions from a stock aliquot for each experiment. |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence cellular response to treatment. | - Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. - Ensure consistent seeding densities across all wells and experiments. | |
| No Effect at Low Concentrations, but Toxicity at Higher Concentrations | Narrow Therapeutic Window: The concentration range where this compound is effective without being toxic may be narrow for your specific cell line. | - A detailed dose-response curve is crucial to identify the optimal concentration. - Consider extending the treatment duration at a lower, non-toxic concentration to observe the desired biological effect. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β)[1]. By inhibiting GSK-3β, it can activate the canonical Wnt signaling pathway.
Q3: What are the known off-target effects of this compound?
A3: While highly selective for GSK-3β, this compound can inhibit other kinases at higher concentrations, notably CDK1/cyclin B and CDK5/p25[2][3].
Q4: Can this compound be used in animal studies?
A4: Yes, this compound has been used in in vivo studies. The appropriate formulation and administration route should be determined based on the specific experimental design.
Q5: How should I store this compound?
A5: Lyophilized powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. CCK-8 (Cell Counting Kit-8) Assay
This is a sensitive colorimetric assay for the determination of cell viability and proliferation.
-
Materials:
-
CCK-8 solution
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with this compound and controls.
-
Following the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
3. Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
-
Protocol:
-
Harvest cells and resuspend them in a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of blue (non-viable) and clear (viable) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Visualizations
Caption: this compound inhibits GSK-3β, leading to the activation of Wnt signaling.
Caption: A workflow for troubleshooting poor cell viability with this compound.
Caption: Logical relationships between potential causes of poor cell viability.
References
1-Azakenpaullone stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 1-Azakenpaullone. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and relevant signaling pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 value of 18 nM.[1][2][3] By inhibiting GSK-3β, it prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the Wnt signaling pathway.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid form and solutions are summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[3][6][7] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. Sonication may be used to aid dissolution.[3] For example, to prepare a 10 mM stock solution, you can dissolve 1 mg of this compound (MW: 328.16 g/mol ) in 304.73 µL of DMSO. It is highly recommended to use freshly opened DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][6]
Q4: Is this compound stable in aqueous solutions?
A4: this compound is insoluble in water.[3][6] For cell culture experiments, the DMSO stock solution should be diluted in the culture medium to the final working concentration immediately before use. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Stability and Storage Conditions
Proper storage of this compound is essential to ensure its stability and efficacy in experiments. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms based on information from various suppliers.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light.[5] |
| +4°C | Up to 2 years | ||
| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][6] |
| -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][8] |
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture medium.
-
Question: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture medium. What should I do?
-
Answer:
-
Reduce Final Concentration: The solubility of this compound in aqueous solutions is low. Try using a lower final concentration in your experiment if possible.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution. First, dilute the DMSO stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.
-
Check DMSO Quality: Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution. Moisture in the DMSO can affect the solubility.[6]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound might help to increase its solubility.[8]
-
Issue 2: Inconsistent or no observable effect of this compound in my experiment.
-
Question: I am not observing the expected biological effect of this compound. What could be the reason?
-
Answer:
-
Check Compound Stability: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.[1] It is recommended to use freshly prepared aliquots for each experiment.
-
Verify Concentration: Double-check your calculations for the stock solution and final working concentration.
-
Cell Line Specificity: The effective concentration of this compound can vary between different cell lines. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Incubation Time: The required incubation time to observe an effect can vary. Refer to the literature for typical incubation times for your experimental model. For instance, effects on osteoblastic differentiation of human mesenchymal stem cells have been observed after 48 hours.[1]
-
Issue 3: Preparing this compound for in vivo studies.
-
Question: How can I prepare this compound for intraperitoneal or oral administration in animal models?
-
Answer: Due to its poor aqueous solubility, preparing this compound for in vivo use requires a specific formulation. A common approach is to prepare a suspension. A suggested formulation is as follows:
-
Dissolve this compound in DMSO (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and mix well.
-
Add Tween-80 (e.g., 5% of the final volume) and mix until the solution is clear.
-
Add saline or PBS to reach the final volume (e.g., 45% of the final volume).[3] It is recommended to prepare this formulation fresh on the day of use. For oral gavage, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) can also be considered.[3]
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3β.
Caption: A general experimental workflow for in vitro studies using this compound.
Experimental Protocols
Protocol: Induction of Osteoblastic Differentiation in Human Mesenchymal Stem Cells (hMSCs)
This protocol is based on a study demonstrating that this compound induces osteoblastic differentiation in hMSCs.[1]
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Osteogenic differentiation medium
-
This compound solid
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., Alkaline Phosphatase (ALP) activity assay kit, Alizarin Red S staining solution)
Procedure:
-
Cell Seeding:
-
Culture hMSCs in growth medium until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into appropriate culture plates (e.g., 24-well plates) at a desired density.
-
Allow the cells to adhere overnight in growth medium.
-
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in osteogenic differentiation medium to the final desired concentration (e.g., 3 µM).[1] Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment:
-
Aspirate the growth medium from the hMSC cultures.
-
Wash the cells once with PBS.
-
Add the osteogenic differentiation medium containing this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 48 hours for gene expression analysis or longer for mineralization assays).[1]
-
Replace the medium with fresh treatment or control medium every 2-3 days.
-
-
Analysis of Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Activity: After the incubation period, lyse the cells and measure ALP activity using a commercially available kit according to the manufacturer's instructions.
-
Mineralization Assay (Alizarin Red S Staining): For longer-term cultures (e.g., 14-21 days), fix the cells with 4% paraformaldehyde, and then stain with Alizarin Red S solution to visualize calcium deposits.
-
Gene Expression Analysis: Harvest the cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of osteoblast-specific marker genes such as RUNX2, ALP, and osteocalcin.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | GSK-3 | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. stemcell.com [stemcell.com]
Unexpected morphological changes in cells treated with 1-Azakenpaullone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected morphological changes in cells treated with 1-Azakenpaullone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with an IC50 value of 18 nM.[1][2] By inhibiting GSK-3β, it can activate the canonical Wnt/β-catenin signaling pathway.[1]
Q2: We observed significant changes in cell shape after treating our cells with this compound. Is this a known effect?
A2: Yes, morphological changes have been reported. For instance, treatment of cardiac myocytes with this compound has been shown to increase cell area, primarily through cell elongation.[3] This is likely due to the role of GSK-3β in regulating cytoskeletal organization.[4]
Q3: What signaling pathways are affected by this compound that could lead to these morphological changes?
A3: this compound primarily affects the Wnt/β-catenin signaling pathway by inhibiting GSK-3β.[1] GSK-3β is a key regulator of cytoskeletal dynamics, and its inhibition can lead to rearrangements of microtubules and actin filaments, thereby altering cell shape and polarity.[4][5]
Q4: At what concentrations are these morphological changes typically observed?
A4: The effective concentration of this compound can vary depending on the cell type. For example, osteoblastic differentiation in human mesenchymal stem cells is induced at 3 µM, while proliferation in irradiated zebrafish lateral line neuromasts is stimulated at 2.5 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q5: Could the solvent used to dissolve this compound be causing the morphological changes?
A5: This is a possibility. This compound is typically dissolved in DMSO.[2][6] High concentrations of DMSO can be toxic to cells and may induce morphological changes. It is crucial to use a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.1%) and to include a vehicle-only control in your experiments.
Troubleshooting Guide
Issue 1: Unexpected and Dramatic Changes in Cell Morphology (e.g., extreme elongation, rounding, or detachment)
| Possible Cause | Suggested Solution |
| High concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Start with a low concentration (e.g., 10-100 nM) and titrate up. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO as the this compound-treated samples) to rule out solvent effects.[7] |
| Off-target effects | While this compound is highly selective for GSK-3β, off-target effects can occur at high concentrations.[8] Consider using another GSK-3β inhibitor with a different chemical structure to confirm that the observed phenotype is due to GSK-3β inhibition. |
| Cell culture conditions | Suboptimal cell culture conditions (e.g., improper CO2 levels, temperature, or contaminated reagents) can exacerbate cellular stress and lead to morphological changes.[7] Ensure all cell culture reagents and conditions are optimal. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. The observed morphology may be a specific, albeit dramatic, response of your particular cell line to GSK-3β inhibition. |
Issue 2: Inconsistent Morphological Changes Across Experiments
| Possible Cause | Suggested Solution |
| Inconsistent drug preparation | Prepare a fresh stock solution of this compound in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before adding to the culture medium. |
| Variability in cell density at time of treatment | Seed cells at a consistent density for all experiments, as cell-cell contact can influence cell morphology and response to treatment. |
| Lot-to-lot variability of this compound | If you suspect variability between batches of the compound, test a new lot against a previously validated one. |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound and their observed effects in various cell lines.
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Human Mesenchymal Stem Cells (MSCs) | 3 µM | 48 hours | Induction of osteoblastic differentiation and mineralization | [1] |
| Irradiated Zebrafish Lateral Line Neuromasts | 2.5 µM | 48 hours | Stimulation of proliferation | [1] |
| HCC1806 cells | 30 µM | 24 hours | Reduction of S6K1 phosphorylation | [1] |
| INS-1E β cells | 20 µM | 4 days | Stimulation of cell replication | [2] |
| Cardiac Myocytes | Not specified | Not specified | Increased cell area through elongation | [3] |
Experimental Protocols
Protocol 1: General Procedure for Treating Adherent Cells with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed, complete culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, proceed with downstream analysis, such as morphological assessment by microscopy, immunofluorescence staining for cytoskeletal proteins, or biochemical assays.
Protocol 2: Immunofluorescence Staining for Cytoskeletal Changes
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a multi-well plate and treat with this compound or vehicle control as described in Protocol 1.
-
Fixation: After the treatment period, wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a cytoskeletal protein (e.g., phalloidin for F-actin or anti-tubulin antibody for microtubules) diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Cell Migration: GSK3β Steers the Cytoskeleton’s Tip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | GSK-3 | TargetMol [targetmol.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
1-Azakenpaullone not inducing expected phenotype
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1-Azakenpaullone who are not observing the expected phenotype.
Troubleshooting Guide: this compound Not Inducing Expected Phenotype
This guide addresses common issues that may prevent the successful induction of the desired phenotype with this compound.
| Problem/Observation | Potential Cause | Recommended Solution |
| No observable change in phenotype | Compound Inactivity: Improper storage or handling may have led to the degradation of this compound. | - Verify Storage: Ensure the compound has been stored correctly (powder at -20°C; DMSO stock at -80°C or -20°C for short-term). - Fresh Preparation: Prepare fresh working solutions from a new stock. Avoid repeated freeze-thaw cycles of stock solutions.[1] - Purchase New Compound: If in doubt, purchase a new vial of this compound from a reputable supplier. |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | - Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for your experimental system. Effective concentrations can range from the nanomolar to the low micromolar range.[1] | |
| Insufficient Treatment Duration: The incubation time may not be long enough for the phenotypic changes to manifest. | - Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration. Phenotypic changes can take anywhere from hours to several days to become apparent. | |
| Cellular Resistance/Insensitivity: The target cells may not be responsive to GSK-3β inhibition or may have a non-canonical Wnt pathway activation mechanism. | - Confirm GSK-3β Expression: Verify the expression of GSK-3β in your cell line. - Use a Positive Control: Treat a known responsive cell line with this compound in parallel to confirm the compound's activity. - Alternative GSK-3β Inhibitors: Consider trying other GSK-3β inhibitors like CHIR99021 or BIO (6-bromoindirubin-3'-oxime) to see if a similar lack of response is observed. | |
| High Cell Death/Toxicity | Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | - Lower Concentration: Reduce the concentration of this compound used in your experiment. - Cell Viability Assay: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Check Solvent Concentration: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). - Solvent Control: Include a vehicle-only control in your experiments to assess the effect of the solvent on your cells. | |
| Inconsistent or Variable Results | Inconsistent Compound Preparation: Variability in the preparation of stock and working solutions can lead to inconsistent results. | - Standardized Protocol: Follow a standardized protocol for preparing and diluting this compound. - Fresh Dilutions: Prepare fresh working solutions for each experiment. |
| Cell Culture Variability: Differences in cell passage number, confluency, or overall health can affect the experimental outcome. | - Consistent Cell Culture Practices: Use cells within a defined passage number range. Plate cells at a consistent density and ensure they are healthy before starting the experiment. | |
| Assay Variability: The assay used to measure the phenotype may have inherent variability. | - Optimize Assay: Optimize your assay to reduce variability. Include appropriate positive and negative controls. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[2][3] By inhibiting GSK-3β, it prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus, where it activates the transcription of Wnt target genes.[4][5]
Q2: What are the expected phenotypes after treatment with this compound?
A2: The expected phenotypes are dependent on the cell type and experimental context. Common phenotypes include:
-
Stimulation of cell proliferation: Observed in pancreatic β-cells and zebrafish lateral line neuromasts.[1]
-
Induction of osteoblast differentiation: Seen in human mesenchymal stem cells (MSCs).[4][5]
-
Maintenance of pluripotency: In human pluripotent stem cells, in combination with other small molecules.
-
Modulation of neural development and regeneration. [6]
Q3: How should I prepare and store this compound?
A3:
-
Storage: The solid powder should be stored at -20°C.
-
Stock Solution: Prepare a stock solution in dimethyl sulfoxide (DMSO). This stock solution should be aliquoted and stored at -80°C for long-term storage (up to a year) or -20°C for shorter periods (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
-
Working Solution: Prepare fresh working solutions from the stock solution for each experiment.
Q4: What is a typical working concentration for this compound?
A4: The optimal working concentration is cell-type dependent and should be determined experimentally through a dose-response curve. However, concentrations in the range of 1-10 µM are commonly used in cell culture experiments.[1][4]
Q5: What are potential off-target effects of this compound?
A5: While this compound is highly selective for GSK-3β, it can inhibit other kinases, such as cyclin-dependent kinases (CDKs), at higher concentrations.[7] It is crucial to use the lowest effective concentration to minimize off-target effects. To confirm that the observed phenotype is due to GSK-3β inhibition, consider using a structurally different GSK-3β inhibitor or siRNA-mediated knockdown of GSK-3β as a control.[8]
Quantitative Data Summary
Table 1: Recommended Concentrations of this compound for Various Applications
| Application | Cell Type | Recommended Concentration | Incubation Time |
| Osteoblast Differentiation | Human Mesenchymal Stem Cells | 3 µM | 10-14 days |
| Stimulation of Proliferation | Irradiated Zebrafish Lateral Line Neuromasts | 2.5 µM | 48 hours |
| Reduction of S6K1 Phosphorylation | HCC1806 cells | 30 µM | 24 hours |
Note: These are starting recommendations. The optimal concentration and incubation time should be determined empirically for your specific experimental setup.
Detailed Experimental Protocol
Induction of Osteoblast Differentiation in Human Mesenchymal Stem Cells (MSCs) using this compound [4][5]
1. Materials:
- Human Mesenchymal Stem Cells (MSCs)
- Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Osteogenic Differentiation Medium: Growth medium supplemented with 50 µM ascorbate-2-phosphate, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
- This compound (stock solution in DMSO)
- DMSO (vehicle control)
- Phosphate Buffered Saline (PBS)
- Alkaline Phosphatase (ALP) staining kit
- Alizarin Red S staining solution
2. Cell Seeding: a. Culture human MSCs in growth medium. b. Seed the MSCs in a 24-well plate at a density of 5 x 10^4 cells/well. c. Allow the cells to adhere and reach 70-80% confluency.
3. Induction of Differentiation: a. Once confluent, replace the growth medium with osteogenic differentiation medium. b. Prepare two sets of treatment media:
- Treatment Group: Osteogenic differentiation medium containing 3 µM this compound.
- Control Group: Osteogenic differentiation medium containing an equivalent volume of DMSO. c. Treat the cells with the respective media. d. Change the medium every 2-3 days for a total of 10-14 days.
4. Assessment of Osteoblast Differentiation: a. Alkaline Phosphatase (ALP) Staining (Day 7-10): i. Wash the cells with PBS. ii. Fix the cells with 4% paraformaldehyde for 10 minutes. iii. Wash with PBS. iv. Stain for ALP activity according to the manufacturer's instructions. v. Observe for the development of a blue/purple color, indicating ALP activity. b. Alizarin Red S Staining (Day 14): i. Wash the cells with PBS. ii. Fix the cells with 4% paraformaldehyde for 15 minutes. iii. Wash with deionized water. iv. Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes. v. Wash thoroughly with deionized water. vi. Observe for the formation of red-orange mineralized nodules.
5. Quantification (Optional): a. For ALP activity, you can use a quantitative colorimetric assay. b. For Alizarin Red S staining, you can destain the cells and measure the absorbance of the extracted dye.
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [mdpi.com]
- 2. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to activate and detect Wnt signaling? [web.stanford.edu]
- 4. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 1-Azakenpaullone versus CHIR99021 for Wnt Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease. Precise activation of this pathway is a key technique in various research fields, including stem cell biology, regenerative medicine, and cancer biology. Small molecule activators of the Wnt pathway, such as 1-Azakenpaullone and CHIR99021, are invaluable tools for these studies. Both compounds function by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the Wnt pathway. This guide provides an objective comparison of this compound and CHIR99021, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate tool for their specific needs.
Mechanism of Action: Targeting GSK-3β to Unleash Wnt Signaling
In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. The binding of Wnt to its receptors, Frizzled and LRP5/6, leads to the disassembly of this destruction complex. This prevents β-catenin phosphorylation, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Both this compound and CHIR99021 are ATP-competitive inhibitors of GSK-3β. By binding to the ATP-binding pocket of GSK-3β, they prevent the phosphorylation of β-catenin, thereby mimicking the effect of Wnt ligand binding and leading to the activation of the canonical Wnt signaling pathway.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for this compound and CHIR99021 based on available experimental data.
| Parameter | This compound | CHIR99021 | Reference(s) |
| Target | Glycogen Synthase Kinase 3β (GSK-3β) | Glycogen Synthase Kinase 3α (GSK-3α) and 3β (GSK-3β) | [1][2] |
| IC50 (GSK-3β) | 18 nM | 6.7 nM | [1][2] |
| IC50 (GSK-3α) | Not widely reported | 10 nM | [2] |
| Selectivity | >100-fold selective for GSK-3β over CDK1/cyclin B (IC50 = 2.0 µM) and CDK5/p25 (IC50 = 4.2 µM) | Highly selective; does not significantly inhibit a large panel of other kinases at 1 µM. | [1][3] |
| Common Working Concentration | 0.5 - 10 µM | 1 - 10 µM | [4][5] |
| Off-Target Effects | Can inhibit other kinases at higher concentrations (e.g., CDKs). | Minimal off-target effects reported at standard working concentrations. Considered one of the most selective GSK-3 inhibitors. | [1][3] |
Experimental Protocols
To empirically compare the efficacy and specificity of this compound and CHIR99021 in activating the Wnt pathway, the following experimental protocols are recommended.
TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash)
This assay quantitatively measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of canonical Wnt signaling.
a. Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOP Flash and FOP Flash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound and CHIR99021 stock solutions (in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect cells with TOP Flash or FOP Flash plasmid (100 ng/well) and Renilla luciferase plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or CHIR99021 (e.g., 0.1, 1, 5, 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the TOP/FOP ratio to determine the specific Wnt pathway activation.
Western Blot for β-catenin Accumulation
This method is used to visualize and quantify the stabilization and accumulation of β-catenin in the cytoplasm and nucleus upon GSK-3β inhibition.
a. Materials:
-
Cells of interest (e.g., human Mesenchymal Stem Cells - hMSCs)
-
Culture medium
-
This compound and CHIR99021
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-β-catenin
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
b. Protocol:
-
Cell Culture and Treatment: Plate cells and treat with desired concentrations of this compound, CHIR99021, or DMSO for a specific time period (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C. Subsequently, incubate with the loading control primary antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Quantitative PCR (qPCR) for Wnt Target Gene Expression
This technique is employed to measure the mRNA expression levels of known Wnt target genes, such as Axin2 and LEF1, to confirm downstream pathway activation.
a. Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target genes (Axin2, LEF1) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
b. Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot. Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and specific primers for the target and housekeeping genes.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Conclusion
Both this compound and CHIR99021 are potent and effective inhibitors of GSK-3β for activating the canonical Wnt signaling pathway. The choice between these two small molecules will depend on the specific requirements of the experiment.
-
CHIR99021 is generally considered the more potent and selective of the two, making it an excellent choice for experiments where high specificity is critical to avoid potential off-target effects. Its minimal activity against a broad range of other kinases provides a cleaner system for studying the direct effects of Wnt pathway activation.
-
This compound is also a potent GSK-3β inhibitor and a reliable tool for Wnt pathway activation. While it exhibits high selectivity over certain kinases like CDKs, researchers should be mindful of potential off-target effects, especially when used at higher concentrations.
For most applications, CHIR99021 may be the preferred choice due to its superior selectivity profile. However, this compound remains a valid and widely used alternative. It is always recommended to perform dose-response experiments and include appropriate controls to validate the specific effects of these compounds in any given experimental system. This comparative guide, along with the provided protocols, aims to equip researchers with the necessary information to make an informed decision and design robust experiments for investigating the intricate role of the Wnt signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | GSK-3 | TargetMol [targetmol.com]
- 5. 2.6. Western blot assay [bio-protocol.org]
Comparing the selectivity of 1-Azakenpaullone and Kenpaullone.
A Comparative Guide to the Selectivity of 1-Azakenpaullone and Kenpaullone for Researchers
For scientists and professionals in drug development, the selection of a potent and selective kinase inhibitor is paramount. This guide provides an objective comparison of this compound and Kenpaullone, focusing on their kinase selectivity profiles, supported by experimental data and detailed protocols.
Kinase Inhibition Profile: A Quantitative Comparison
This compound, a derivative of Kenpaullone, was developed to enhance selectivity for Glycogen Synthase Kinase-3β (GSK-3β) over Cyclin-Dependent Kinases (CDKs).[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against a panel of kinases, providing a clear quantitative measure of their potency and selectivity. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 | Kenpaullone IC50 | Fold Selectivity (Kenpaullone IC50 / this compound IC50) |
| GSK-3β | 18 nM [3][4][5] | 23 nM [6][7] | 1.3 |
| CDK1/cyclin B | 2,000 nM (2 µM)[3][4] | 400 nM (0.4 µM)[6][8] | 0.2 |
| CDK5/p25 | 4,200 nM (4.2 µM)[3][4] | 850 nM (0.85 µM)[6][8] | 0.2 |
| CDK2/cyclin A | Not reported | 680 nM (0.68 µM)[6][8] | - |
| CDK2/cyclin E | Not reported | 7,500 nM (7.5 µM)[6][8] | - |
| Lck | Not reported | 470 nM (0.47 µM)[8] | - |
| c-Src | Not reported | 15,000 nM (15 µM)[6][8] | - |
| Casein Kinase 2 | Not reported | 20,000 nM (20 µM)[6][8] | - |
| ERK1 | Not reported | 20,000 nM (20 µM)[6][8] | - |
| ERK2 | Not reported | 9,000 nM (9 µM)[6][8] | - |
Analysis of Selectivity:
The data clearly demonstrates that while both compounds are potent inhibitors of GSK-3β with comparable IC50 values in the low nanomolar range, this compound exhibits significantly higher selectivity for GSK-3β over the tested CDKs.[3][9] this compound is over 100-fold more selective for GSK-3β compared to CDK1/cyclin B and CDK5/p25.[3][9] In contrast, Kenpaullone is a multi-targeted inhibitor, showing potent inhibition against several CDKs in the sub-micromolar range, in addition to its activity against GSK-3β.[6][8][10] This broader activity profile may be desirable in certain therapeutic contexts, such as oncology, where targeting both cell cycle and other signaling pathways can be beneficial.[11] However, for research focused specifically on the GSK-3β pathway, the high selectivity of this compound makes it a more precise chemical probe.[1][2]
Signaling Pathways
Both this compound and Kenpaullone exert their effects by inhibiting key kinases involved in distinct but interconnected signaling pathways. GSK-3β is a crucial enzyme in the Wnt signaling pathway, while CDKs are central regulators of the cell cycle.[12]
Caption: Signaling pathways affected by this compound and Kenpaullone.
Experimental Protocols
The determination of IC50 values is typically performed using an in vitro kinase assay. The following protocol provides a general methodology for assessing the inhibitory activity of compounds like this compound and Kenpaullone.
In Vitro Kinase Assay for GSK-3β Inhibition
-
Preparation of Reagents:
-
Kinase Buffer (Buffer A): 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5.[3][9]
-
GSK-3β Enzyme: Diluted in 1 mg/mL BSA with 10 mM DTT.[3]
-
Substrate: GS-1 peptide (a specific substrate for GSK-3β) at a concentration of 40 µM.[3]
-
ATP: [γ-³²P]ATP (3000 Ci/mmol) at a final concentration of 15 µM.[3][9]
-
Inhibitor: this compound or Kenpaullone at various concentrations.
-
-
Assay Procedure:
-
Termination and Detection:
-
25 µL aliquots of the supernatant are spotted onto Whatman P81 phosphocellulose paper.[3][9]
-
The papers are washed five times in a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.[3]
-
The radioactivity retained on the phosphocellulose paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.[3]
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
A similar protocol is used for CDK assays, with appropriate changes in the specific kinase, substrate (e.g., Histone H1 for CDK1/cyclin B), and buffer conditions.[3]
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
References
- 1. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kenpaullone - Immunomart [immunomart.org]
- 8. Kenpaullone [sigmaaldrich.com]
- 9. This compound | GSK-3 | TargetMol [targetmol.com]
- 10. stemcell.com [stemcell.com]
- 11. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro protein kinase assay [bio-protocol.org]
- 14. stemcell.com [stemcell.com]
- 15. Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative GSK-3 Inhibitors to 1-Azakenpaullone
For researchers and drug development professionals investigating the intricate roles of Glycogen Synthase Kinase-3 (GSK-3), the selection of a potent and selective inhibitor is paramount. While 1-Azakenpaullone has been a valuable tool, a range of alternative inhibitors have emerged, offering distinct profiles in terms of potency, selectivity, and mechanism of action. This guide provides an objective comparison of prominent GSK-3 inhibitors—CHIR99021, AR-A014418, and Tideglusib—alongside this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for specific research needs.
Performance Comparison of GSK-3 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their inhibitory potency against GSK-3 isoforms and their selectivity against other common kinases.
Table 1: In Vitro Potency of GSK-3 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Mechanism of Action |
| This compound | GSK-3β | 18[1][2] | - | ATP-competitive |
| CHIR99021 | GSK-3α | 10[3][4][5] | - | ATP-competitive |
| GSK-3β | 6.7[3][4][5] | - | ||
| AR-A014418 | GSK-3 | 104[6][7] | 38[6][7] | ATP-competitive |
| Tideglusib | GSK-3β | 5-60 | - | Non-ATP competitive, Irreversible[8][9] |
Table 2: Kinase Selectivity Profile
| Compound | GSK-3β IC50 (nM) | CDK1/cyclin B IC50 (µM) | CDK5/p25 IC50 (µM) | Notes on Selectivity |
| This compound | 18[2] | 2.0[2] | 4.2[2] | >100-fold selective for GSK-3β over CDK1/cyclin B and CDK5/p25.[2] |
| CHIR99021 | 6.7[3][4] | - | - | Exhibits >500-fold selectivity for GSK-3 against a panel of 20 other kinases.[5] |
| AR-A014418 | 104[6][7] | - | - | Shows no significant inhibition against 26 other kinases.[7] |
| Tideglusib | 5-60[9] | - | - | Fails to inhibit other kinases with a cysteine homologous to Cys-199 in the active site.[8] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Canonical Wnt/β-catenin signaling pathway and the role of GSK-3 inhibitors.
Caption: Workflow for a radioactive GSK-3β kinase assay.
Caption: Workflow for a cell-based β-catenin accumulation assay.
Detailed Experimental Protocols
In Vitro GSK-3β Kinase Assay (Radioactive)
This protocol is adapted from a standard method for measuring the activity of GSK-3β by quantifying the incorporation of radiolabeled phosphate into a substrate peptide.
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide (e.g., GS-1 peptide)
-
[γ-³²P]ATP
-
Assay Buffer: 40 mM MOPS, pH 7.0, 1 mM EDTA
-
Magnesium/ATP Cocktail: 15 mM MgCl₂, 100 µM ATP, 4 mM MOPS, pH 7.2, 1 mM EGTA, 200 µM sodium orthovanadate, 200 µM DTT
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath at 30°C
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, GSK-3 substrate peptide, and the test inhibitor at various concentrations.
-
Add the enzyme: Add recombinant GSK-3β to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction: Start the kinase reaction by adding the Magnesium/ATP Cocktail containing [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction tubes in a water bath at 30°C for 30 minutes.
-
Stop the reaction and spot: Stop the reaction by spotting an aliquot (e.g., 20 µL) of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the paper: Wash the P81 paper squares five times for 5 minutes each in a beaker containing 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify radioactivity: After the washes, dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data analysis: Determine the kinase activity by calculating the amount of ³²P incorporated into the substrate peptide. Plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Cell-Based β-Catenin Accumulation Assay
This protocol describes a method to assess the cellular activity of GSK-3 inhibitors by measuring the accumulation and nuclear translocation of β-catenin using immunocytochemistry.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GSK-3 inhibitors (this compound, CHIR99021, AR-A014418, Tideglusib)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-β-catenin
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Glass coverslips in a 24-well plate
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK293T cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the GSK-3 inhibitors for a specified period (e.g., 6 hours). Include a vehicle-treated control.
-
Fixation: After treatment, wash the cells with PBS and then fix them with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with the blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-β-catenin antibody diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides.
-
Image Analysis: Acquire images using a fluorescence microscope. Analyze the images to quantify the nuclear translocation of β-catenin in response to inhibitor treatment. An increase in nuclear β-catenin indicates inhibition of GSK-3.
Conclusion
The selection of an appropriate GSK-3 inhibitor is critical for the success of research and drug discovery efforts. This guide provides a comparative overview of this compound and its alternatives, CHIR99021, AR-A014418, and Tideglusib. CHIR99021 stands out for its high potency and selectivity. AR-A014418 also offers good selectivity. Tideglusib presents a unique non-ATP competitive and irreversible mechanism of action. The choice of inhibitor will depend on the specific experimental context, including the desired potency, the importance of selectivity against other kinases, and the required mechanism of action. The provided experimental protocols offer a starting point for researchers to empirically validate the performance of these inhibitors in their own experimental systems.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.es [promega.es]
- 5. researchgate.net [researchgate.net]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Selectivity of 1-Azakenpaullone: A Kinase Assay Comparison Guide
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of 1-Azakenpaullone's performance against other common glycogen synthase kinase 3β (GSK-3β) inhibitors, supported by experimental data and detailed protocols.
This compound has emerged as a potent and highly selective ATP-competitive inhibitor of GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes and diseases, including neurodegenerative disorders, diabetes, and cancer.[1][2][3][4] Its selectivity is a key attribute, minimizing off-target effects and enhancing its therapeutic potential. This guide delves into the specifics of its kinase selectivity profile through in-vitro kinase assays.
Comparative Kinase Inhibitor Selectivity
To objectively assess the selectivity of this compound, its inhibitory activity (IC50) was compared against a panel of kinases alongside other well-known GSK-3β inhibitors: Kenpaullone, Alsterpaullone, CHIR99021, and 6-bromoindirubin-3'-oxime (BIO). The data, summarized in the table below, clearly illustrates the superior selectivity of this compound for GSK-3β over other kinases, particularly cyclin-dependent kinases (CDKs).
| Kinase Target | This compound | Kenpaullone | Alsterpaullone | CHIR99021 | 6-bromoindirubin-3'-oxime (BIO) |
| GSK-3β | 18 nM [1][2] | 23 nM[5] / 230 nM | 4 nM[6] | 6.7 nM[7] | 5 nM[8][9][10] |
| GSK-3α | 18 nM[2] | - | 4 nM[6] | 10 nM[7] | 5 nM[8][9] |
| CDK1/cyclin B | 2,000 nM[2] | 400 nM[5][11] | 35 nM[6] | >1,000 nM | 320 nM[8][9] |
| CDK2/cyclin A | - | 680 nM[5][11] | 15 nM[6] | - | 300 nM[8] |
| CDK2/cyclin E | - | 7,500 nM[5][11] | 200 nM[6] | - | - |
| CDK5/p25 | 4,200 nM[2] | 850 nM[5][11] | 40 nM[6] | - | 80 nM[8][9] |
| c-Src | - | 15,000 nM[11] | - | - | - |
| Casein Kinase 2 (CK2) | - | 20,000 nM[11] | - | - | - |
| ERK1 | - | 20,000 nM[11] | - | - | - |
| ERK2 | - | 9,000 nM[11] | - | - | - |
| Lck | - | 470 nM | - | - | - |
Note: IC50 values are presented in nM. A lower value indicates higher potency. "-" indicates data not available from the searched sources.
Experimental Protocol: Radiometric Kinase Assay for IC50 Determination
The following protocol outlines a standard radiometric kinase assay used to determine the half-maximal inhibitory concentration (IC50) of compounds like this compound. This method measures the incorporation of a radiolabeled phosphate from ATP into a substrate peptide.
Materials:
-
Kinase: Purified recombinant GSK-3β enzyme.
-
Substrate: GS-1 peptide (a synthetic peptide substrate for GSK-3β).
-
Inhibitor: this compound (or other test compounds) at various concentrations.
-
Radiolabeled ATP: [γ-³²P]ATP.
-
Assay Buffer: 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5.
-
Reaction Termination Solution: Phosphoric acid solution.
-
Phosphocellulose Paper: Whatman P81.
-
Scintillation Fluid.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, a specific concentration of the test inhibitor (e.g., this compound), and the purified GSK-3β enzyme.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Add the substrate peptide (GS-1) and [γ-³²P]ATP to the mixture to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes), allowing for the phosphorylation of the substrate.
-
Termination of Reaction: Stop the reaction by adding a phosphoric acid solution.
-
Substrate Capture: Spot an aliquot of the reaction mixture onto a phosphocellulose paper square. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a phosphoric acid solution to remove any unbound [γ-³²P]ATP.
-
Scintillation Counting: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams have been generated using Graphviz.
Caption: Kinase Inhibitor Profiling Workflow.
Caption: Simplified Wnt/β-catenin Signaling Pathway.
Conclusion
The presented data robustly demonstrates that this compound is a highly selective inhibitor of GSK-3β. Its minimal activity against a range of other kinases, especially when compared to other paullones and GSK-3β inhibitors, underscores its value as a precise research tool and a promising candidate for therapeutic development. The provided experimental protocol and workflow diagrams offer a clear guide for researchers seeking to validate and expand upon these findings in their own laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZAKENPAULLONE (PD010396, NTSBZVCEIVPKBJ-UHFFFAOYSA-N) [probes-drugs.org]
- 4. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. ChemBioFrance - Infrastructure de recherche [chembiofrance.cn.cnrs.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of GSK-3β Inhibitors: 1-Azakenpaullone versus BIO in Stem Cell Differentiation
For researchers, scientists, and drug development professionals, the choice of small molecules to direct stem cell fate is critical. Among the most prominent targets is Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of cellular processes including proliferation, differentiation, and apoptosis. Two widely used GSK-3β inhibitors, 1-Azakenpaullone and BIO (6-bromoindirubin-3'-oxime), are often employed to modulate stem cell differentiation, primarily through the activation of the Wnt/β-catenin signaling pathway. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal compound for your research needs.
At a Glance: Key Differences and Performance Summary
Both this compound and BIO are potent inhibitors of GSK-3β, leading to the stabilization of β-catenin and the activation of Wnt target genes. However, they exhibit notable differences in their selectivity and reported efficacy in directing stem cell differentiation towards specific lineages.
| Feature | This compound | BIO (6-bromoindirubin-3'-oxime) |
| Primary Target | Glycogen Synthase Kinase 3β (GSK-3β) | Glycogen Synthase Kinase 3α/β (GSK-3α/β) |
| Potency (IC50) | ~18 nM for GSK-3β[1] | ~5 nM for GSK-3α/β[2] |
| Selectivity | Highly selective for GSK-3β over CDKs[3][4] | Less selective, inhibits CDKs and JAK/STAT pathway kinases[2] |
| Reported Efficacy | Strong inducer of osteogenic differentiation[5][6] | Potent inducer of odonto/osteogenic differentiation; can inhibit neuronal differentiation in some contexts |
In-Depth Comparison: Performance in Stem Cell Differentiation
Osteogenic Differentiation
Both compounds have been shown to effectively promote the differentiation of mesenchymal stem cells (MSCs) and other progenitor cells into osteoblasts.
A study on human MSCs demonstrated that treatment with 3 µM this compound significantly enhanced osteoblastic differentiation. This was evidenced by increased Alkaline Phosphatase (ALP) activity, a key early marker of osteogenesis, and enhanced mineralization, the hallmark of mature osteoblasts.[5][6][7] Furthermore, the expression of critical osteogenic marker genes such as RUNX2, ALP, osteocalcin (OCN), osteonectin (ON), collagen type I alpha 1 (COL1A1), and osteopontin (OPN) was significantly upregulated.[6][8]
Similarly, BIO has been shown to promote the odonto/osteogenic differentiation of human dental pulp stem cells. Treatment with concentrations ranging from 200 to 800 nM resulted in a dose-dependent increase in ALP activity and mineralization.
Quantitative Data on Osteogenic Differentiation Markers:
| Marker | This compound (3 µM in hMSCs) | BIO (200-800 nM in hDPSCs) |
| Alkaline Phosphatase (ALP) Activity | Significant increase over control[6][9] | Dose-dependent increase over control |
| Mineralization (Alizarin Red Staining) | Significant increase over control[6][9] | Dose-dependent increase over control |
| RUNX2 mRNA Expression | Upregulated[6] | Upregulated |
| ALP mRNA Expression | Upregulated[6] | Upregulated |
| OCN mRNA Expression | Upregulated[6] | Upregulated |
Note: The data for this compound and BIO are from separate studies with different cell types and experimental conditions. Direct comparison of the magnitude of effects should be made with caution.
Neuronal Differentiation
The role of GSK-3β inhibitors in neuronal differentiation is more complex and appears to be highly context-dependent. While GSK-3β inhibition is a common component of many neuronal differentiation protocols, often in combination with other small molecules, the specific effects of this compound and BIO can vary.
Some studies have reported that GSK-3 inhibitors can suppress the specification of certain neuronal subtypes, such as midbrain dopamine neurons.[10] For instance, one study found that BIO inhibited the differentiation of human neural progenitor cells into this specific lineage.[10] This highlights the importance of empirical testing and optimization for the desired neuronal subtype.
Signaling Pathways and Specificity
The primary mechanism of action for both this compound and BIO is the inhibition of GSK-3β, which leads to the activation of the canonical Wnt/β-catenin signaling pathway.
A key differentiator between the two compounds is their kinase selectivity. This compound is reported to be highly selective for GSK-3β, with significantly lower activity against cyclin-dependent kinases (CDKs).[3][4] In contrast, BIO exhibits broader activity, inhibiting not only GSK-3α and β but also CDKs and kinases in the JAK/STAT pathway.[2] This lower selectivity of BIO could lead to more off-target effects, which may be beneficial or detrimental depending on the desired outcome.
Kinase Selectivity Profile:
| Kinase | This compound (IC50) | BIO (IC50) |
| GSK-3β | 18 nM [11][1] | ~5 nM [2] |
| GSK-3α | - | ~5 nM [2] |
| CDK1/cyclin B | 2.0 µM[11] | 320 nM[2] |
| CDK5/p25 | 4.2 µM[11] | 80 nM[2] |
| TYK2 | - | 30 nM[2] |
| JAK1 | - | 1.5 µM[2] |
| JAK2 | - | 8.0 µM[2] |
| JAK3 | - | 0.5 µM[2] |
Experimental Protocols
The following are generalized protocols for inducing osteogenic and neuronal differentiation using GSK-3β inhibitors. Researchers should optimize concentrations and timings for their specific cell type and experimental setup.
General Experimental Workflow
Protocol 1: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
Materials:
-
Human Mesenchymal Stem Cells (MSCs)
-
Growth Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Osteogenic Differentiation Medium (ODM): Growth medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate.
-
This compound or BIO (stock solution in DMSO)
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Plate MSCs in a multi-well plate at a density of 2-5 x 104 cells/cm2 in growth medium and culture until they reach 70-80% confluency.
-
Induction of Differentiation:
-
Aspirate the growth medium and replace it with ODM.
-
Add this compound (final concentration, e.g., 3 µM) or BIO (final concentration, e.g., 200-800 nM) to the ODM. Include a vehicle control (DMSO) in parallel.
-
Culture the cells for 14-21 days, changing the medium with fresh inhibitor every 2-3 days.
-
-
Analysis of Differentiation:
-
ALP Staining: On day 7-10, fix the cells and perform ALP staining according to the manufacturer's instructions.
-
Alizarin Red Staining: On day 14-21, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.
-
Gene Expression Analysis: At various time points (e.g., day 3, 7, 14), lyse the cells to extract RNA for qPCR analysis of osteogenic markers (RUNX2, ALP, OCN, etc.).
-
Protocol 2: Neuronal Differentiation of Induced Pluripotent Stem Cells (iPSCs)
Materials:
-
Human Induced Pluripotent Stem Cells (iPSCs)
-
Neural Induction Medium (NIM): DMEM/F12, N2 supplement, B27 supplement, and dual SMAD inhibitors (e.g., Noggin and SB431542).
-
Neuronal Differentiation Medium (NDM): Neurobasal medium, N2 supplement, B27 supplement, BDNF, GDNF, and ascorbic acid.
-
This compound or BIO (stock solution in DMSO)
-
Antibodies for immunofluorescence (e.g., anti-β-III-tubulin, anti-MAP2)
Procedure:
-
Neural Induction:
-
Culture iPSCs to confluency.
-
Induce neural differentiation by switching to NIM. This step often includes a GSK-3β inhibitor like CHIR99021. If testing this compound or BIO, they can be substituted or added at this stage.
-
Culture for 7-10 days, changing the medium daily.
-
-
Neuronal Progenitor Expansion:
-
Passage the neural progenitors and expand them in a suitable medium.
-
-
Terminal Differentiation:
-
Plate the neural progenitors on a suitable matrix (e.g., Matrigel or Geltrex).
-
Switch to NDM. At this stage, this compound or BIO can be added to investigate their effects on neuronal maturation and subtype specification.
-
Culture for 2-4 weeks, with partial medium changes every 2-3 days.
-
-
Analysis of Differentiation:
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III-tubulin and MAP2.
-
Gene Expression Analysis: Extract RNA at different stages to analyze the expression of neuronal subtype-specific markers.
-
Conclusion and Recommendations
Both this compound and BIO are effective GSK-3β inhibitors capable of directing stem cell differentiation. The choice between them will largely depend on the specific research goals.
-
For applications requiring high selectivity and a focused effect on the Wnt/β-catenin pathway, this compound is the superior choice. Its minimal off-target activity on CDKs makes it a more precise tool for dissecting the role of GSK-3β in differentiation.
-
BIO, with its broader kinase inhibition profile, may be useful in contexts where modulating multiple signaling pathways (Wnt, JAK/STAT) could be beneficial. However, researchers must be aware of its potential for more complex and potentially confounding off-target effects.
Ultimately, empirical validation is crucial. We recommend performing dose-response experiments and thorough characterization of the differentiated cells to determine the optimal compound and conditions for your specific stem cell line and desired lineage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-content screen identifies compounds promoting the neuronal differentiation and the midbrain dopamine neuron specification of human neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Cross-reactivity profile of 1-Azakenpaullone compared to other kinase inhibitors
For researchers in drug discovery and cell signaling, the selectivity of a kinase inhibitor is a critical parameter determining its utility as a research tool and its potential as a therapeutic agent. This guide provides a detailed comparison of the cross-reactivity profile of 1-Azakenpaullone, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, against other commonly used kinase inhibitors. Through quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as a comprehensive resource for making informed decisions on inhibitor selection.
This compound: A Profile in Selectivity
This compound is a derivative of the paullone family of kinase inhibitors, structurally modified to enhance its selectivity. It is recognized as a potent, ATP-competitive inhibitor of GSK-3β.[1][2] Its cross-reactivity profile reveals a significant preference for GSK-3β over other phylogenetically related kinases, particularly Cyclin-Dependent Kinases (CDKs).
Table 1: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key kinases, demonstrating its selectivity. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 | Selectivity vs. GSK-3β |
| GSK-3β | 18 nM [2][3][4] | - |
| GSK-3α | 18 nM[3] | 1-fold |
| CDK1/cyclin B | 2,000 nM (2.0 µM)[3][4] | >100-fold[3] |
| CDK5/p25 | 4,200 nM (4.2 µM)[3][4] | >230-fold |
Data compiled from multiple sources indicating high potency and selectivity for GSK-3 isoforms.
Comparative Cross-Reactivity Analysis
To contextualize the selectivity of this compound, it is essential to compare its performance against other known GSK-3 inhibitors. The following table presents the IC50 values for several compounds against GSK-3 and common off-targets like CDK1.
Table 2: IC50 Comparison of GSK-3 Inhibitors
| Inhibitor | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | CDK1/cyclin B IC50 (nM) | CDK5/p25 IC50 (nM) |
| This compound | 18 [3][4] | 18 [3] | 2,000 [3][4] | 4,200 [3] |
| Kenpaullone | 23[2] | - | 400[2] | 850[2] |
| Alsterpaullone | 4[5][6] | 4[5] | 35[5][6] | 40[5] |
| CHIR99021 | 6.7[3] | 10[3] | >500-fold selectivity* | - |
| BIO (6-Bromoindirubin-3′-oxime) | 5[7][8][9] | 5[7][8] | 320[9] | 80[7] |
*CHIR99021 exhibits >500-fold selectivity for GSK-3 over 20 closely related kinases.[10]
This comparison highlights that while inhibitors like Alsterpaullone and BIO are more potent against GSK-3β, they exhibit significantly less selectivity, with potent inhibitory activity against CDKs. Kenpaullone is also less selective than this compound.[2] CHIR99021 stands out for its high potency and selectivity, similar to this compound's favorable profile.[1][3][4]
The Wnt/β-Catenin Signaling Pathway
GSK-3β is a pivotal negative regulator in the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β by agents like this compound prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the nucleus and activate Wnt target gene transcription.[2] This mechanism is crucial for processes like cell proliferation and differentiation.
Experimental Protocols for Kinase Profiling
The determination of a kinase inhibitor's cross-reactivity profile is achieved through various robust experimental methodologies.
Radiometric Kinase Assay (for specific targets)
This is a classic method to determine the IC50 value against a specific kinase.
-
Principle: Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) by a kinase to a specific substrate. The amount of incorporated radioactivity is proportional to the kinase activity.
-
Protocol Outline:
-
Reaction Setup: The kinase (e.g., GSK-3β) is incubated in a reaction buffer containing a specific substrate (e.g., GS-1 peptide), the inhibitor at various concentrations, and [γ-³²P]ATP.[3]
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 minutes at 30°C).[3]
-
Stopping the Reaction: Aliquots of the reaction mixture are spotted onto phosphocellulose paper. The paper binds the phosphorylated substrate.[3]
-
Washing: The paper is washed multiple times with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.[3]
-
Quantification: The radioactivity remaining on the paper is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (no inhibitor), and the IC50 value is determined by non-linear regression.
-
KINOMEscan™ (Broad Profiling)
This high-throughput platform assesses the binding of an inhibitor to a large panel of kinases.
-
Principle: A site-directed competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase target.[7][11] The amount of kinase bound to the solid support is measured.
-
Protocol Outline:
-
Assay Components: The assay uses DNA-tagged kinases, an immobilized ligand, and the test compound.[11]
-
Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.
-
Quantification: The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: Results are often reported as percent of control, allowing for the identification of off-target interactions across the kinome. Binding affinity (Kd) values can also be determined from dose-response curves.[7]
-
Chemoproteomics (Cell-Based Profiling)
This approach identifies inhibitor targets in a more physiological context, such as a cell lysate.
-
Principle: Utilizes "kinobeads," an affinity resin with immobilized non-selective kinase inhibitors, to capture a large portion of the kinome from a cell lysate.[12] A test inhibitor is then used to compete for binding to the kinases.
-
Protocol Outline:
-
Lysate Preparation: Cells are lysed to produce a protein extract containing endogenous kinases.
-
Competitive Binding: The lysate is pre-incubated with the test inhibitor at various concentrations.[12]
-
Kinase Capture: The lysate is then incubated with the kinobeads. Kinases that are not bound by the free test inhibitor will bind to the beads.
-
Elution and Digestion: The captured proteins are eluted from the beads and digested into peptides.
-
Mass Spectrometry: The peptide mixture is analyzed by quantitative mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: A decrease in the amount of a specific kinase captured in the presence of the inhibitor indicates a direct binding interaction. This allows for the determination of target engagement and selectivity within the cellular proteome.[10]
-
References
- 1. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 4. CHIR-99021 | CT99021 | Wnt/β-catenin activator | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Alsterpaullone [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. KenPaullone | CDK | GSK-3 | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
Validating the Downstream Effects of 1-Azakenpaullone on β-catenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Azakenpaullone with other common inhibitors of the Wnt/β-catenin signaling pathway. The information presented herein is intended to assist researchers in selecting the appropriate tools for their experimental needs and to provide detailed methodologies for validating the downstream effects on β-catenin.
Introduction to Wnt/β-catenin Signaling and this compound
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer. A key event in this pathway is the stabilization and nuclear accumulation of the transcriptional coactivator β-catenin. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, which includes Glycogen Synthase Kinase 3β (GSK-3β), leading to its ubiquitination and proteasomal degradation.
This compound is a potent and selective inhibitor of GSK-3β. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the subsequent activation of TCF/LEF (T-cell factor/lymphoid enhancer factor) mediated transcription of Wnt target genes.[1][2][3]
Comparative Analysis of Wnt/β-catenin Pathway Inhibitors
This section compares this compound with two other widely used inhibitors that target the Wnt/β-catenin pathway at different points: XAV939 and ICG-001.
-
This compound : A selective GSK-3β inhibitor that acts upstream to stabilize β-catenin.
-
XAV939 : A tankyrase inhibitor that stabilizes Axin, a key component of the β-catenin destruction complex, thereby promoting β-catenin degradation.
-
ICG-001 : An inhibitor of the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP), which blocks downstream gene transcription without affecting β-catenin levels.
The following tables summarize the quantitative effects of these inhibitors on key downstream events in the Wnt/β-catenin pathway. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell lines, and methodologies.
Quantitative Data Summary
Table 1: Effect of Inhibitors on β-catenin Protein Levels
| Inhibitor | Cell Line | Concentration | Treatment Time | Change in β-catenin Level | Reference |
| This compound | Human brain endothelial cells | Not specified | 24 hours | Increase | [4] |
| XAV939 | Human small-cell lung cancer H446 cells | 10, 20, 40 µM | 24 hours | Dose-dependent decrease | [5] |
| ICG-001 | Human osteosarcoma KHOS cells | Not specified | Not specified | No effect | [6] |
Table 2: Effect of Inhibitors on TCF/LEF Reporter Activity
| Inhibitor | Cell Line | Concentration | Treatment Time | Change in TCF/LEF Activity | Reference |
| This compound | Not specified | Not specified | Not specified | Increase (inferred from mechanism) | |
| XAV939 | Human osteosarcoma KHOS cells | 1-50 µM | 48 hours | Dose-dependent decrease | [6] |
| ICG-001 | Human osteosarcoma KHOS cells | 5, 10 µM | Not specified | Significant dose-dependent decrease | [6] |
Table 3: Effect of Inhibitors on Wnt Target Gene Expression
| Inhibitor | Gene | Cell Line | Concentration | Treatment Time | Change in Gene Expression | Reference |
| This compound | Not specified | Not specified | Not specified | Not specified | Upregulation (inferred) | |
| XAV939 | Cyclin D1 | Human small-cell lung cancer H446 cells | 10, 20, 40 µM | 24 hours | Dose-dependent decrease | [5] |
| ICG-001 | AXIN2, BIRC5 | Human osteosarcoma KHOS and 143B cells | Not specified | Not specified | Significant decrease | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of β-catenin
This protocol is for the detection of changes in β-catenin protein levels following treatment with Wnt/β-catenin pathway modulators.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-β-catenin (e.g., 1:1000 to 1:50000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., 1:3000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of inhibitors for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid (e.g., FOPFlash with mutated TCF/LEF binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid, the control plasmid, and the Renilla plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After transfection, treat the cells with various concentrations of the inhibitors.
-
Cell Lysis: After the desired treatment time, lyse the cells according to the luciferase assay system protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the untreated control.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
This protocol is for quantifying the mRNA expression levels of Wnt target genes such as AXIN2 and Cyclin D1 (CCND1).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| AXIN2 | TTATGCTTTGCACTACGTCCCTCCA | CGCAACATGGTCAACCCTCAGAC | [3] |
| CCND1 | GGTGGCCGCAGTGCAA | GAAGCGTGTGAGGCGGTAGTA | [7] |
Procedure:
-
RNA Extraction: Treat cells with inhibitors and extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system.
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Visualizations
Wnt/β-catenin Signaling Pathway and Points of Inhibition
Caption: Wnt/β-catenin signaling pathway with points of inhibition.
Experimental Workflow for Validating Inhibitor Effects
Caption: Experimental workflow for inhibitor validation.
Logical Relationship of Inhibitor Actions
Caption: Logical relationship of inhibitor actions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcamech.ut.ac.ir [jcamech.ut.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of 1-Azakenpaullone and Lithium Chloride as GSK-3 Inhibitors
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanism of action, and experimental considerations of two prominent GSK-3 inhibitors: 1-Azakenpaullone and Lithium Chloride.
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell division, and apoptosis.[1] Its dysregulation has been implicated in a range of pathologies such as bipolar disorder, Alzheimer's disease, and cancer, making it a significant therapeutic target.[1][2] This guide provides a comprehensive comparison of two widely studied GSK-3 inhibitors, the synthetic compound this compound and the simple inorganic salt, lithium chloride.
Quantitative Comparison of Inhibitory Activity
The potency and selectivity of this compound and lithium chloride as GSK-3 inhibitors differ significantly. This compound is a highly potent and selective ATP-competitive inhibitor of GSK-3β, whereas lithium chloride exhibits a more complex and less potent mechanism of action.[3][4][5]
| Inhibitor | IC50 | Ki | Selectivity | Mechanism of Action |
| This compound | 18 nM for GSK-3β[3][4][6][7][8] | Not explicitly stated | >100-fold selective over CDK1/cyclin B and CDK5/p25[4][8] | ATP-competitive[3][7] |
| Lithium Chloride | ~1 mM[9] | ~1-2 mM (competes with Mg2+)[5][9] | Inhibits other enzymes like inositol monophosphatase[5] | Direct, non-competitive with respect to ATP; competes with magnesium ions.[5] Also inhibits GSK-3 indirectly by increasing its inhibitory serine phosphorylation.[10] |
Mechanism of Action and Signaling Pathways
Both this compound and lithium chloride ultimately lead to the inhibition of GSK-3, thereby activating downstream signaling pathways, most notably the Wnt/β-catenin pathway. However, their modes of achieving this inhibition are distinct.
This compound directly binds to the ATP-binding pocket of GSK-3, preventing the phosphorylation of its substrates. This direct, competitive inhibition is highly specific for GSK-3.
Lithium Chloride , on the other hand, employs a dual mechanism. It directly inhibits GSK-3 by competing with magnesium ions, which are essential cofactors for the kinase's activity.[10][11] Additionally, lithium indirectly inhibits GSK-3 by promoting its phosphorylation at an inhibitory serine residue (Ser9 for GSK-3β and Ser21 for GSK-3α), a process mediated by upstream kinases such as Akt.[9][10][12]
The inhibition of GSK-3 by either compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes involved in cell proliferation, differentiation, and survival.
Comparative mechanisms of this compound and Lithium Chloride in inhibiting GSK-3 and activating Wnt signaling.
Experimental Protocols
In Vitro GSK-3β Kinase Assay
This assay measures the direct inhibitory effect of the compounds on GSK-3β activity.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific peptide substrate (e.g., GS-1 peptide), and the inhibitor (this compound or lithium chloride) at various concentrations in a suitable assay buffer (e.g., 25 mM Tris/HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).[4][8]
-
Initiation: Start the kinase reaction by adding [γ-32P]ATP.[4][8]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[4]
-
Termination and Detection: Stop the reaction and spot an aliquot of the supernatant onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP.[4]
-
Quantification: Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter. The inhibitory activity is determined by the reduction in substrate phosphorylation compared to a control without the inhibitor.
Workflow for a typical in vitro GSK-3β kinase assay.
Cellular Assays
Cell-based assays are crucial for evaluating the effects of the inhibitors in a biological context.
1. Cell Proliferation Assay (BrdU Incorporation):
This assay assesses the impact of the inhibitors on cell division.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., human mesenchymal stem cells, cancer cell lines) and treat them with varying concentrations of this compound or lithium chloride for a specified duration (e.g., 24-48 hours).[3][13]
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the cell culture medium and incubate to allow its incorporation into the DNA of proliferating cells.[4]
-
Immunodetection: Fix and permeabilize the cells. Use an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme to detect the incorporated BrdU.
-
Analysis: Quantify the number of BrdU-positive cells using fluorescence microscopy or a plate reader. This provides a measure of cell proliferation.
2. Wnt/β-catenin Signaling Activation Assay:
This assay determines the ability of the inhibitors to activate the Wnt signaling pathway.
Methodology:
-
Cell Treatment: Treat cells with the inhibitors.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Perform Western blot analysis to detect the levels of total β-catenin and its phosphorylated form. An increase in total β-catenin and a decrease in phosphorylated β-catenin indicate GSK-3 inhibition and pathway activation.
-
Reporter Gene Assay: Alternatively, use a cell line stably transfected with a Wnt/β-catenin responsive reporter construct (e.g., TOP/FOP-Flash). Measure the reporter gene activity (e.g., luciferase) to quantify the level of pathway activation.
Concluding Remarks
This compound and lithium chloride represent two distinct classes of GSK-3 inhibitors with different characteristics and applications. This compound is a highly potent and selective tool for basic research, allowing for the specific interrogation of GSK-3 function in various biological systems. Its high potency makes it suitable for in vitro and cell-based studies.
Lithium chloride, while less potent and selective, has established therapeutic relevance, particularly in the treatment of bipolar disorder.[10] Its dual mechanism of action and its effects on multiple signaling pathways contribute to its complex pharmacological profile.[9][10] The choice between these two inhibitors will depend on the specific research question, the experimental system, and whether the goal is targeted GSK-3 inhibition for research purposes or the study of a clinically relevant therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Validating GSK3 as an in vivo target of lithium action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound | GSK3beta inhibitor | Hello Bio [hellobio.com]
- 8. This compound | GSK-3 | TargetMol [targetmol.com]
- 9. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 11. Frontiers | Inhibition of GSK3 by lithium, from single molecules to signaling networks [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Azakenpaullone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of 1-Azakenpaullone, a potent and selective inhibitor of glycogen synthase kinase 3β (GSK-3β), to ensure the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary of this compound
For easy reference, the key physical and chemical properties of this compound are summarized in the table below. This information is crucial for its safe handling and in determining compatible container materials for waste collection.
| Property | Value |
| Chemical Formula | C₁₅H₁₀BrN₃O[1][2] |
| Molecular Weight | 328.16 g/mol [3] |
| Form | Solid, powder |
| Color | Tan or gray-brown |
| Solubility | DMSO: >10 mg/mL to 100 mg/mL |
| DMF: 3 mg/mL[1] | |
| Storage Temperature | 2-8°C |
| Storage Class | 11 - Combustible Solids[3] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including unused solid compound, contaminated lab supplies, and solutions. As this compound is a potent bioactive compound, it must be treated as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes:
-
Pure, unused this compound powder.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated lab supplies (e.g., pipette tips, gloves, weigh boats, absorbent paper).[4]
-
Empty original containers.
-
-
Segregate this compound waste from other waste streams. Do not mix this compound waste with non-hazardous trash or other chemical waste unless they are compatible.[5][6] Specifically, separate solid waste from liquid waste.
Step 2: Preparing Waste Containers
-
Select appropriate and compatible containers.
-
For solid waste, use the original manufacturer's container if it is in good condition.[4][7] If not, use a new, clean, and compatible container with a secure, screw-on cap.[4][5]
-
For liquid waste (e.g., solutions in DMSO), use a chemically resistant container (e.g., a high-density polyethylene or glass bottle) with a leak-proof screw-on cap.[4][5]
-
For contaminated sharps (pipettes, pipette tips), use a designated sharps container.[4]
-
For other contaminated lab supplies, double-bag the waste in clear plastic bags.[4]
-
-
Label all waste containers clearly. The label should include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound".
-
If in solution, list the solvent (e.g., "this compound in DMSO") and approximate concentration.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or laboratory contact.
-
Step 3: Waste Accumulation and Storage
-
Designate a hazardous waste storage area within the laboratory. This area should be near where the waste is generated, under the control of lab personnel, and away from normal lab activities.[4] Label the area with a "Danger – Hazardous Waste" sign.[4]
-
Keep waste containers securely closed except when adding waste.[4][5][8] This prevents spills and the release of vapors.
-
Use secondary containment for all liquid waste containers.[4] A secondary container, such as a chemically compatible tray or tub, must be able to hold at least 110% of the volume of the largest container it holds.[4] This will contain any potential leaks or spills.
-
Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[5]
Step 4: Disposal of Empty Containers
-
Triple-rinse empty this compound containers. Use a suitable solvent (such as DMSO, followed by a solvent like ethanol or acetone that is miscible with both DMSO and water, and finally water) to rinse the container three times.[8]
-
Collect the rinsate as hazardous waste. The rinsate from the triple-rinse procedure must be collected and disposed of as liquid hazardous waste.[8]
-
Dispose of the clean, triple-rinsed container. After triple-rinsing and air-drying, the container can typically be disposed of in the regular trash, or preferably, reused for compatible waste collection after defacing the original label.[7][8]
Step 5: Arranging for Waste Pickup
-
Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your institution's Environmental Health & Safety (EH&S) department or a designated hazardous waste management provider.[7][8]
-
Provide accurate information about the waste to the disposal personnel, including the contents and volume.
-
Do not dispose of this compound down the drain or in the regular trash. [9] As a potent bioactive compound, it can have adverse effects on aquatic life and wastewater treatment processes.
Workflow for this compound Waste Management
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound [sigmaaldrich.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 1-Azakenpaullone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Azakenpaullone. Our commitment is to furnish laboratory personnel with comprehensive safety information, fostering a secure research environment and building unwavering trust in our dedication to your safety beyond the product itself.
Personal Protective Equipment (PPE) Recommendations
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is crucial. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommendation |
| Eye Protection | Wear protective eyewear, such as safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or natural rubber) should be worn. Inspect gloves for integrity before each use. |
| Body Protection | A standard laboratory coat is required to protect against incidental contact. |
| Respiratory Protection | Under normal handling conditions in a well-ventilated area, respiratory protection is not required. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to ensure safety and maintain the integrity of your research.
1. Preparation and Planning:
- Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
- Verify that all necessary PPE is available and in good condition.
- Prepare your workspace in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form.
- Have an emergency plan in place for spills or accidental exposure.
2. Handling the Compound:
- Don the appropriate PPE as outlined in the table above.
- To avoid inhalation of dust, handle the solid form with care. If there is a risk of aerosolization, consider using a respirator.
- When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
- Use only compatible labware and equipment.
3. Post-Handling Procedures:
- After handling, thoroughly wash your hands with soap and water.
- Clean all work surfaces and equipment that may have come into contact with the compound.
- Remove and properly dispose of contaminated gloves and any other disposable PPE.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of unused this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered chemical waste and disposed of accordingly.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled waste container for chemical waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
